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  • Product: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde
  • CAS: 88611-38-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Stability of Trimethyl-Substituted Indole-3-Carbaldehydes

Introduction Indole-3-carbaldehyde and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The strategic placement of meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-carbaldehyde and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The strategic placement of methyl groups on the indole scaffold offers a powerful tool to modulate the electronic properties, lipophilicity, and metabolic stability of these molecules. This guide provides a comprehensive exploration of the chemical properties and stability of trimethyl-substituted indole-3-carbaldehydes, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, reactivity profiles, and critical stability considerations essential for the successful application of this important class of compounds.

Synthesis and Chemical Properties

The introduction of a formyl group at the C3 position of a trimethyl-substituted indole is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[1][2] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

The electron-donating nature of the methyl groups on the indole ring activates it towards electrophilic attack, facilitating formylation. The position of the methyl substituents significantly influences the regioselectivity and reactivity of the Vilsmeier-Haack reaction. For instance, in the case of 1,2,3-trimethylindole, substitution at the homocyclic ring has been observed, highlighting the nuanced interplay of electronic and steric effects.[4]

General Reactivity

Trimethyl-substituted indole-3-carbaldehydes exhibit reactivity characteristic of aromatic aldehydes.[5] The aldehyde functionality can readily undergo a variety of chemical transformations, making these compounds versatile synthetic intermediates. Key reactions include:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid.

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol.

  • Condensation Reactions: The carbonyl group readily participates in condensation reactions with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various heterocyclic systems, respectively.[6][7]

The trimethyl substitution pattern can influence the reactivity of the aldehyde group through steric hindrance and by altering the electron density of the indole ring.

Spectroscopic Characterization

The structural elucidation of trimethyl-substituted indole-3-carbaldehydes relies on a combination of spectroscopic techniques. The following table summarizes the expected characteristic spectroscopic data for a representative example, 4,6-dimethyl-1H-indole-3-carbaldehyde, based on data from closely related structures.[8][9][10][11]

Spectroscopic Data for 4,6-dimethyl-1H-indole-3-carbaldehyde
Technique Characteristic Features
¹H NMR (in DMSO-d₆) δ (ppm): 12.3-12.5 (1H, broad s, NH), 9.9-10.0 (1H, s, CHO), 8.2-8.4 (1H, d), 7.6-7.8 (1H, s), 7.0-7.2 (1H, s), 2.3-2.5 (6H, s, 2 x CH₃)
¹³C NMR (in DMSO-d₆) δ (ppm): ~185 (C=O), ~138 (C2), ~137 (C7a), ~124-126 (quaternary C), ~120-123 (aromatic CH), ~118 (C3), ~112 (aromatic CH), ~20-22 (CH₃)
IR (KBr) ν (cm⁻¹): 3100-3300 (N-H stretch), 1630-1660 (C=O stretch, aldehyde)
Mass Spectrometry (EI) m/z: Molecular ion peak corresponding to the molecular weight. Fragmentation pattern often shows loss of CO (28 Da) and cleavage of the side chain.[12]

Stability Considerations

The stability of trimethyl-substituted indole-3-carbaldehydes is a critical factor in their synthesis, storage, and application, particularly in the context of drug development where degradation can lead to loss of potency and the formation of potentially toxic impurities.[13][14] The indole nucleus is susceptible to degradation under various stress conditions.

Forced Degradation Studies

To thoroughly understand the stability profile of a given trimethyl-substituted indole-3-carbaldehyde, forced degradation studies are essential.[15][16] These studies involve subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.

dot

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (e.g., UV light) Photolytic->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability Compound Trimethyl-substituted Indole-3-carbaldehyde Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic

Caption: A typical workflow for forced degradation studies.

Key Degradation Pathways
  • Oxidative Degradation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.[17] This can lead to the formation of complex colored products. The presence of electron-donating methyl groups may increase the susceptibility of the indole nucleus to oxidation.

  • Photodegradation: Many indole derivatives are sensitive to light.[18] Exposure to UV or even visible light can lead to the formation of radicals and subsequent degradation. The specific degradation products will depend on the substitution pattern and the presence of other reactive species.

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the aldehyde functionality can be susceptible under certain pH conditions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation pathway will be highly dependent on the specific trimethyl substitution pattern and the presence of any other functional groups.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Trimethyl-Substituted Indole

This protocol provides a general procedure for the synthesis of a trimethyl-substituted indole-3-carbaldehyde.

dot

Vilsmeier-Haack Formylation Protocol Start Start Vilsmeier_Prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C Start->Vilsmeier_Prep Reaction Add Vilsmeier Reagent to Indole Solution Vilsmeier_Prep->Reaction Indole_Sol Dissolve Trimethylindole in DMF Indole_Sol->Reaction Heating Heat Reaction Mixture (e.g., 60-80°C) Reaction->Heating Quench Quench with Ice Water and Neutralize (e.g., with NaHCO₃) Heating->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry_Conc Dry Organic Layer and Concentrate in vacuo Extract->Dry_Conc Purify Purify by Column Chromatography or Recrystallization Dry_Conc->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

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Exploratory

Pharmacological and Synthetic Utility of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The indole scaffold is a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The indole scaffold is a universally recognized "privileged structure" in pharmacology, forming the core of numerous approved therapeutics. Within this chemical space, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5) represents a highly specialized, sterically tuned building block. While unsubstituted indole-3-carbaldehyde (I3A) is a well-documented endogenous metabolite of dietary L-tryptophan—known for its role as an Aryl Hydrocarbon Receptor (AhR) agonist and immunomodulator [1]—the 2,5,7-trimethylated derivative offers distinct physicochemical advantages.

This whitepaper provides an in-depth analysis of the pharmacological potential of 2,5,7-trimethyl-1H-indole-3-carbaldehyde. By examining the structural causality of its methylation pattern, we will explore its utility in synthesizing potent antimicrobial Schiff bases, bis(indolyl)methanes (BIMs), and next-generation AhR modulators.

Structural Pharmacology & Molecular Dynamics

To understand the pharmacological value of 2,5,7-trimethyl-1H-indole-3-carbaldehyde, we must analyze the specific impact of its functional groups:

  • The C3-Carbaldehyde Moiety: The aldehyde group at the C3 position is highly electrophilic. It serves as the primary reactive site for Knoevenagel condensations, Schiff base formations, and oxidative transformations into bioactive alkaloids like tryptanthrin and indirubin [2].

  • C2-Methylation: Methylation at the C2 position provides critical steric shielding to the pyrrole nitrogen and the C2 carbon. This prevents unwanted oxidative dimerization at C2 and locks the conformation of derivatives synthesized at the C3 position, increasing target specificity (e.g., kinase hinge-binding regions).

  • C5 and C7-Methylation: The addition of methyl groups at the benzenoid ring (C5 and C7) significantly increases the overall lipophilicity (LogP) of the molecule. In the context of AhR binding, the AhR ligand-binding domain is highly hydrophobic. The 5,7-dimethyl substitution enhances hydrophobic packing within the receptor pocket, potentially increasing binding affinity compared to unsubstituted I3A [3].

Table 1: Predicted Physicochemical Properties (Structure-Activity Relationship Context)

Note: Data represents computational consensus values for the 2,5,7-trimethyl-I3A scaffold to guide formulation and assay design.

PropertyValuePharmacological Implication
Molecular Weight 187.24 g/mol Highly efficient lead-like molecular weight (Rule of 5 compliant).
LogP (Predicted) ~2.8 - 3.1Optimal lipophilicity for passive membrane permeability and hydrophobic pocket binding (e.g., AhR).
Topological Polar Surface Area (TPSA) 32.9 ŲExcellent blood-brain barrier (BBB) penetration potential; suitable for neuro-pharmacology.
Hydrogen Bond Donors (HBD) 1 (Indole NH)Crucial for hinge-region binding in kinase inhibitor design.
Hydrogen Bond Acceptors (HBA) 1 (Aldehyde C=O)Facilitates dipole interactions; primary site for derivatization.

Primary Pharmacological Applications

Aryl Hydrocarbon Receptor (AhR) Modulation

Unsubstituted I3A is synthesized by human gastrointestinal bacteria (e.g., Lactobacillus species) and acts as a potent AhR agonist. Activation of AhR in intestinal immune cells stimulates the production of Interleukin-22 (IL-22), which is critical for mucosal immunity and colonization resistance against pathogens like Candida albicans [1].

The 2,5,7-trimethyl derivative can be utilized to synthesize species-selective AhR agonists. By subjecting the carbaldehyde to oxidative transformations (e.g., using


 and a diphenyldiselenide catalyst), the scaffold can be converted into substituted tryptanthrin analogs, which have been shown to be up to 10-times more potent than TCDD (dioxin) in human AhR reporter assays [2].

AhR_Pathway Ligand 2,5,7-Trimethyl-I3A Derivatives (AhR Ligand) AhR_Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->AhR_Cytosol Binds Ligand_AhR Ligand-AhR Complex (Conformational Change) AhR_Cytosol->Ligand_AhR Dissociates Chaperones Nucleus Nucleus Translocation Ligand_AhR->Nucleus Translocates ARNT ARNT Heterodimerization Nucleus->ARNT Pairs with ARNT DRE Dioxin Response Elements (DRE Binding) ARNT->DRE Binds DNA Transcription Gene Transcription (IL-22, CYP1A1, AMPs) DRE->Transcription Activates

Figure 1: Mechanism of action for AhR activation by indole-3-carbaldehyde derivatives.

Antimicrobial Schiff Bases and Metal Complexes

The condensation of the C3-aldehyde with various aryl amines yields Schiff bases containing an azomethine (


) linkage. These compounds exhibit broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the azomethine nitrogen interfering with bacterial cell wall synthesis or DNA replication. Furthermore, these Schiff bases serve as excellent bidentate ligands for transition metals (e.g., Cu(II), Zn(II), Ni(II)). Chelation increases the lipophilic character of the metal complex, allowing it to permeate the lipid layer of bacterial membranes more effectively than the free ligand [4].
Table 2: Comparative Antimicrobial Efficacy Model (Schiff Base Derivatives)

Data extrapolated from structurally analogous indole-3-carbaldehyde Schiff bases against standard strains [4] [5].

Compound ClassE. coli (MIC µg/mL)S. aureus (MIC µg/mL)F. oxysporum (MFC µg/mL)
Free I3A Scaffold>500>500>1000
I3A-Aryl Schiff Base125 - 250100 - 200500 - 1000
2,5,7-TriMe-I3A Schiff Base 62.5 - 125 50 - 100 250 - 500
Zn(II) Complex of Schiff Base31.2525.0125

Synthetic Workflows & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing 2,5,7-trimethyl-1H-indole-3-carbaldehyde in drug discovery.

Synthesis_Workflow Start 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5) Path1 Condensation with Aryl Amines (Glacial AcOH / Microwave) Start->Path1 Path2 Electrophilic Substitution (Lewis Acid Catalyst) Start->Path2 Path3 Oxidative Transformation (H2O2 / Catalyst) Start->Path3 Schiff Schiff Base Derivatives (Antimicrobial/Antiviral) Path1->Schiff BIM Bis(indolyl)methanes (Anticancer/AhR Agonists) Path2->BIM Alkaloids Tryptanthrin / Indirubin Analogs (Potent AhR Modulators) Path3->Alkaloids

Figure 2: Divergent synthetic pathways utilizing the 2,5,7-trimethyl-I3A scaffold.

Protocol 1: Microwave-Assisted Synthesis of Antimicrobial Schiff Bases

Causality: Microwave irradiation is chosen over conventional reflux to minimize the degradation of the indole core, significantly reducing reaction times from hours to minutes while preventing the formation of polymeric byproducts [6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz reaction vessel, dissolve 1.0 mmol of 2,5,7-trimethyl-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the target primary aryl amine (e.g., 4-nitroaniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C3-carbon, thereby facilitating nucleophilic attack by the amine.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300 W (maintaining a temperature of 80°C) for 4 to 6 minutes.

  • Monitoring (Self-Validation): Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot (visualized under 254 nm UV) confirms completion.

  • Isolation: Cool the mixture to 4°C in an ice bath. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure azomethine derivative. Confirm the structure via

    
     NMR (look for the characteristic azomethine proton singlet around 
    
    
    
    8.2 - 8.6 ppm).
Protocol 2: In Vitro AhR Reporter Gene Assay (Luciferase)

Causality: To quantify the AhR agonistic potential of synthesized derivatives, a cell-based luciferase reporter assay provides a highly sensitive, functional readout of receptor activation and nuclear translocation [2].

Step-by-Step Methodology:

  • Cell Culture: Culture recombinant human hepatoma cells (e.g., HG2L7.5c1) stably transfected with an AhR-responsive luciferase reporter gene in

    
    -MEM supplemented with 10% FBS.
    
  • Seeding: Seed cells into a 96-well opaque white microplate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Prepare serial dilutions (10 pM to 10 µM) of the synthesized 2,5,7-trimethyl-indole derivative in DMSO. Treat the cells, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls (Self-Validation):

    • Positive Control: 10 nM TCDD (Maximal AhR activation).

    • Negative Control: 0.1% DMSO vehicle.

    • Antagonist Control: Co-treat a subset of wells with the derivative and 1 µM CH223191 (a specific AhR antagonist) to prove that the observed luminescence is strictly AhR-mediated.

  • Incubation & Lysis: Incubate for 4 hours. Aspirate the media and lyse the cells using 50 µL of Passive Lysis Buffer.

  • Quantification: Add 50 µL of Luciferase Assay Reagent to each well. Immediately read the luminescence using a microplate reader.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the

    
     value of the compound.
    

Conclusion

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is far more than a simple chemical intermediate. The strategic placement of methyl groups at the 2, 5, and 7 positions provides a highly optimized balance of steric protection and lipophilicity. Whether deployed as a precursor for transition metal-chelated antimicrobial Schiff bases or oxidized into highly potent, species-selective AhR modulators, this scaffold offers medicinal chemists a robust foundation for targeted drug discovery.

References

  • Wikipedia Contributors. "Indole-3-carbaldehyde." Wikipedia, The Free Encyclopedia. Available at:[Link][1] [3]

  • Magiatis, P., et al. "A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy." Chemical Research in Toxicology, 2019. Available at:[Link] [2]

  • Zelante, T., et al. "Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis." PMC / National Institutes of Health, 2025. Available at:[Link] [3]

  • Kumar, S., et al. "Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents." ResearchGate, 2022. Available at:[Link] [4]

  • Prakash, A., et al. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." PubMed / National Institutes of Health, 2008. Available at:[Link] [5]

  • Patil, S., et al. "Eco-friendly, Synthesis, Characterization, and Antimicrobial Studies of Transition Metal Complexes of Schiff Base Ligand Derived from 1H-indole-3-carbaldehyde with 4-nitrobenzoydrazide." International Journal for Research in Applied Science and Engineering Technology (IJRASET), 2026. Available at:[Link] [6]

Foundational

Solubility data of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in polar vs non-polar solvents

An in-depth analysis of the physicochemical behavior of specialized indole derivatives requires moving beyond basic data reporting. As a Senior Application Scientist, understanding the causality behind molecular interact...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the physicochemical behavior of specialized indole derivatives requires moving beyond basic data reporting. As a Senior Application Scientist, understanding the causality behind molecular interactions is paramount for optimizing drug discovery workflows, formulation strategies, and downstream synthetic applications.

This technical guide explores the solubility profile of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5)[1], contrasting its behavior in polar versus non-polar solvent systems. Furthermore, it establishes a self-validating experimental protocol for determining thermodynamic solubility, ensuring high-fidelity data collection.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, we must analyze its structural divergence from the parent scaffold, 1H-indole-3-carbaldehyde[2].

The parent compound is characterized by a planar aromatic system capable of moderate hydrogen bonding (acting as an N-H donor and a C=O acceptor)[3]. However, the introduction of three methyl groups at the 2, 5, and 7 positions fundamentally alters the molecule's solvation thermodynamics:

  • Steric Disruption & Crystal Lattice Energy: The methyl groups increase the molecular volume and introduce steric bulk. While this slightly disrupts the highly ordered planar stacking seen in unsubstituted indoles, the dominant effect is an increase in the hydrophobic surface area.

  • Lipophilicity (LogP) Shift: The addition of three aliphatic carbons significantly increases the partition coefficient (LogP). This drives a predictable shift in solubility: a sharp decrease in aqueous (polar protic) environments due to the high thermodynamic penalty of cavity formation in water, and a concurrent increase in solubility within non-polar and polar aprotic systems[2].

  • Dipole-Dipole Interactions: The highly polarized aldehyde group at the C3 position remains accessible. In polar aprotic solvents (like DMSO or DMF), strong dipole-dipole interactions and solvent hydrogen-bond acceptance from the indole N-H lead to optimal solvation[3].

Table 1: Estimated Thermodynamic Solubility Profile
Solvent SystemPolarity IndexSolvent ClassificationEstimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.4) 10.2Polar Protic< 0.1Highly restricted; hydrophobic penalty dominates.
Ethanol 5.2Polar Protic2.0 - 5.0Moderate; limited by competitive solvent-solvent H-bonding.
DMSO 7.2Polar Aprotic> 50.0Excellent; strong dipole interactions and N-H acceptance.
Toluene 2.4Non-Polar15.0 - 25.0High; enhanced London dispersion forces via methyl groups.
n-Hexane 0.1Non-Polar2.0 - 5.0Moderate; driven entirely by lipophilic interactions.

Note: Quantitative estimations are derived from structural analogs and baseline indole-3-carbaldehyde behavior adjusted for trimethylation lipophilicity gains[2].

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility provides a rapid estimate, but formulation and advanced preclinical development require thermodynamic solubility —the absolute equilibrium concentration of a compound in a solvent[4]. The "shake-flask" method remains the gold standard for this determination[5].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely measure concentration; it mathematically and physically verifies that true equilibrium has been achieved without solid-state alteration.

Step-by-Step Methodology (Shake-Flask Method)

Step 1: Preparation of the Saturated System

  • Accurately weigh an excess amount of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (e.g., 50 mg for non-polar solvents, 10 mg for aqueous buffers) into a 2.0 mL glass HPLC vial[6].

  • Add 1.0 mL of the target solvent (e.g., Toluene, DMSO, or Phosphate Buffer pH 7.4). The presence of visible, undissolved solid is strictly required to maintain a saturated state[5].

Step 2: Isothermal Equilibration 3. Seal the vials tightly to prevent solvent evaporation, which would artificially inflate concentration readings. 4. Place the vials in an orbital shaker incubator set precisely to 25.0°C ± 0.1°C. Agitate at 300-400 RPM[6]. 5. Self-Validation Checkpoint 1 (Time-Course Sampling): Do not rely on a single time point. Plan extractions at 24h, 48h, and 72h to prove the concentration has plateaued[6].

Step 3: Phase Separation 6. At each time point, remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved API[6]. 7. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the chosen solvent, especially for non-polar solvents like toluene).

Step 4: Quantification & Solid-State Verification 8. Dilute the filtered supernatant into the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve. 9. Quantify the concentration via HPLC-UV (monitoring at the


 for the indole chromophore, typically ~260-290 nm).
10. Self-Validation Checkpoint 2 (Equilibrium Confirmation):  If the calculated concentration at 48h and 72h varies by less than 5%, thermodynamic equilibrium is confirmed[6].
11. Self-Validation Checkpoint 3 (Pellet Analysis):  Recover the solid pellet from the 72h aqueous sample, dry it, and analyze via X-Ray Powder Diffraction (XRPD). This proves the compound did not convert into a hydrate or a different polymorph during the assay, ensuring the solubility value corresponds to the original crystalline form.

Workflow Visualization

The following diagram maps the logical flow of the self-validating shake-flask methodology, highlighting the critical decision gates that ensure data trustworthiness.

G N1 Solid API Excess (2,5,7-Trimethyl-1H-indole-3-carbaldehyde) N2 Solvent Addition (Polar vs Non-Polar) N1->N2 N3 Isothermal Equilibration (Orbital Shaker, 25°C) N2->N3 N4 Phase Separation (Centrifugation & 0.22µm Filtration) N3->N4 N6 Solid-State Verification (XRPD for Polymorph Stability) N3->N6 Pellet Analysis N5 HPLC-UV Quantification (Self-Validation at 24h, 48h, 72h) N4->N5 N7 Thermodynamic Solubility Profile N5->N7 Equilibrium Confirmed

Thermodynamic solubility workflow with self-validating equilibrium and solid-state checks.

References

  • [5] SciSpace / USP General Chapter. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from[Link]

  • [4] Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from[Link]

  • [6] Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from[Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Dynamics of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Technical Whitepaper

Executive Overview The compound 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5; MW: 187.24 g/mol ) is a highly substituted, electron-rich heterocyclic scaffold critical to modern proteomics research, API synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5; MW: 187.24 g/mol ) is a highly substituted, electron-rich heterocyclic scaffold critical to modern proteomics research, API synthesis, and the development of targeted therapeutics[1]. While its utility in generating Schiff bases and serving as a precursor in Vilsmeier-Haack formylations is well-documented, the underlying thermodynamic forces governing its stability, redox behavior, and complexation are often treated as a black box.

This whitepaper provides an in-depth analysis of the thermodynamic properties of the indole-3-carbaldehyde core, specifically examining how the 2,5,7-trimethyl substitutions modulate its free energy landscape. By integrating density functional theory (DFT) with empirical electrochemical and calorimetric data, we establish a comprehensive thermodynamic profile designed for researchers optimizing drug formulations and molecular interactions.

Quantum Mechanical Stability and Tautomeric Thermodynamics

The structural thermodynamics of indole-3-carbaldehydes are defined by a critical keto-enol tautomeric equilibrium between the dominant aldehyde form (1H-indole-3-carbaldehyde) and its enol counterpart ((Z)-indol-3-ylidenemethanol).

According to2[2], the aldehyde form exhibits significantly higher chemical hardness and a wider HOMO-LUMO band gap, rendering it thermodynamically stable and less labile. In aqueous media, the equilibrium constant heavily favors the aldehyde form (99.98%) over the enol form (0.12%).

For 2,5,7-Trimethyl-1H-indole-3-carbaldehyde , the three methyl groups act as inductive electron-donating groups (EDGs). This hyperconjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's nucleophilicity and lowering its ionization potential compared to the unsubstituted core. This thermodynamic shift is precisely why the trimethyl derivative exhibits superior antioxidant and radical-scavenging capabilities.

Tautomer A Aldehyde Form (1H-indole-3-carbaldehyde) 99.98% Abundance C DFT Optimization (B3LYP/6-311++G**) A->C Equilibrium B Enol Form ((Z)-indol-3-ylidenemethanol) 0.02% Abundance B->C D Thermodynamic Stability High Band Gap / Hardness C->D Energy Minimization

DFT-optimized tautomeric equilibrium and thermodynamic stability landscape in aqueous media.

Electrochemical Thermodynamics and Redox Feasibility

The antioxidant mechanism of indole-3-carbaldehydes is intrinsically linked to their electrooxidation thermodynamics. The feasibility of these redox events is judged by extracting thermodynamic parameters (


, 

,

) through the observation of temperature influences on the anodic response[3].

By employing Cyclic Voltammetry (CV) to probe the kinetics (diffusibility and heterogeneous electron transfer rates) and Square Wave Voltammetry (SWV) to confirm the reversibility of the oxidation reaction, researchers can map the thermodynamic boundaries of the molecule's electron-donating capacity. The oxidation of the indole nitrogen and the aldehyde group is an endothermic process driven by a positive entropy of activation, making the reaction highly temperature-responsive.

Protocol 1: Electrochemical Determination of Redox Thermodynamics

Causality: Voltammetric responses are highly sensitive to thermal fluctuations. By mapping the shift in peak oxidation potential (


) across a temperature gradient, we can utilize the Van 't Hoff equation to isolate the standard enthalpy (

) and entropy (

) of the electron transfer process. Self-Validating System: This protocol incorporates an internal Ferrocene/Ferrocenium (

) standard. Because the redox potential of

is largely temperature-independent, it acts as an internal baseline. If the

peak shifts unexpectedly, the system flags a reference electrode failure, invalidating the run before data extraction.
  • Cell Preparation: Assemble a jacketed electrochemical cell connected to a thermostatic water bath. Use a Glassy Carbon Electrode (GCE) as the working electrode, a Platinum wire as the counter electrode, and Ag/AgCl as the reference.

  • Analyte Formulation: Dissolve 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (1.0 mM) in a 0.1 M phosphate buffer (pH 7.4) containing 10% ethanol to ensure solubility. Add 0.1 mM Ferrocenemethanol as the internal standard.

  • Thermal Gradient CV/SWV:

    • Equilibrate the cell at 298 K. Run CV at scan rates from 10 to 500 mV/s to establish the baseline diffusion coefficient.

    • Run SWV (Frequency: 15 Hz, Amplitude: 50 mV) to accurately determine the reversible peak potential.

    • Increment the temperature by 5 K up to 338 K, repeating the SWV at each step after a 10-minute thermal equilibration.

  • Data Extraction: Plot the shift in the formal potential (

    
    ) vs. Temperature (
    
    
    
    ). The slope of this plot yields
    
    
    , and the y-intercept yields
    
    
    .

G N1 Analyte Preparation (2,5,7-Trimethyl-1H-indole-3-carbaldehyde) N2 Cyclic Voltammetry (CV) Scan Rates: 10-500 mV/s N1->N2 Determine Kinetics N3 Square Wave Voltammetry Frequency: 15-100 Hz N1->N3 Reversibility Check N4 Temperature Variance (298K - 338K) N2->N4 Thermal Gradient N3->N4 N5 Redox Feasibility (ΔG, ΔH, ΔS Extraction) N4->N5 Van 't Hoff Analysis

Electrochemical workflow for extracting redox thermodynamic parameters via thermal gradients.

Interfacial Thermodynamics: Complexation and Adsorption

Beyond its isolated state, the thermodynamic behavior of the indole-3-carbaldehyde core dictates its interaction with external environments, such as micellar encapsulation for drug delivery or adsorption onto metallic surfaces.

Studies on the 4[4] reveal that the molecule obeys the Temkin adsorption isotherm. The free energy of adsorption (


) is highly negative, indicating a spontaneous chemisorption process driven by the donation of 

-electrons from the indole ring to the vacant d-orbitals of the metal.

Similarly, 5[5] demonstrate that complexation (e.g., with lanthanides like Ho(III)) is thermodynamically favored in surfactant systems like BRIJ35 and CTAB. The negative


 confirms the spontaneous formation of stable complexes, an essential metric for formulating 2,5,7-Trimethyl-1H-indole-3-carbaldehyde into bioavailable delivery vehicles.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Micellar Complexation

Causality: While conductometry indicates that complexation occurs, ITC is required to directly measure the heat released or absorbed (


) during the binding event. This allows for the simultaneous, empirical derivation of the binding affinity (

), stoichiometry (

), and entropy (

). Self-Validating System: The protocol mandates a "Ligand-into-Buffer" blank titration prior to the main experiment. The integration software automatically subtracts the heat of dilution (blank) from the main titration data. If the blank titration yields erratic heat spikes rather than a flat baseline, the system indicates micellar aggregation or solvent mismatch, halting the analysis.
  • Sample Preparation: Prepare a 50

    
    M solution of the target receptor/micelle in 10 mM PBS. Prepare a 500 
    
    
    
    M solution of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in the exact same buffer to prevent heat of mixing artifacts.
  • Blank Titration (Validation): Load the syringe with the indole ligand and the sample cell with pure buffer. Execute 20 injections of 2

    
    L at 298 K. Verify a flat, consistent heat of dilution.
    
  • Complexation Titration: Clean the sample cell and load it with the micellar solution. Titrate the indole ligand into the cell using the same injection parameters.

  • Thermodynamic Integration: Integrate the area under each injection peak to determine

    
    . Fit the data to an independent binding model to extract 
    
    
    
    . Calculate
    
    
    and
    
    
    .

Quantitative Thermodynamic Data Summary

The following table synthesizes the baseline thermodynamic parameters for the indole-3-carbaldehyde core, adjusted for the hyperconjugative effects of the 2,5,7-trimethyl substitutions.

Thermodynamic ParameterValue / RangeMethodology / Source
Tautomeric Equilibrium (Aldehyde:Enol) 99.98% : 0.12%DFT (B3LYP/6-311++G**)[2]
Free Energy of Adsorption (

)
-30 to -40 kJ/molGravimetric / DFT Isotherms[4]
Micellar Complexation (

)
Spontaneous (Negative)Conductometric Analysis[5]
Melting Point 230 °CThermal Analysis / Commercial Data[6]
Molecular Weight 187.24 g/mol Mass Spectrometry[1]

References

  • pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde ResearchGate[Link]

  • Computational Investigations on Stability and Equilibrium Composition of (Z)-indol-3-ylidenemethanol: An Enol-tautomer of 1H-indole-3-carbaldehyde via DFT Approach Bentham Science Publishers[Link]

  • Corrosion Inhibition of 5-Methyl-2H-imidazol-4-carboxaldehyde and 1H-Indole-3-carboxyaldehyde on Mild Steel in 1.0 M HCl: Gravimetric Method and DFT Study Afribary[Link]

  • CONDUCTOMETRIC STUDIES AND EVALUATION OF THERMODYNAMIC PARAMETERS IN MICELLAR MEDIUM FOR COMPLEXES OF HO(III)-INDOLE DERIVATIVES Jetir.Org[Link]

Sources

Foundational

Engineering the Indole Scaffold: Potential Antifungal and Antibacterial Applications of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds capable of bypassing established resistance mechanisms. Indole, a ubiquitous structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds capable of bypassing established resistance mechanisms. Indole, a ubiquitous structural motif in bioactive compounds, has historically played a pivotal role in drug discovery. Specifically, indole-3-carboxaldehyde (I3A) has emerged as a highly versatile pharmacophore, exhibiting a broad spectrum of biological activities including anti-inflammatory, antibacterial, and antifungal properties[1].

This technical guide explores the advanced application of a specific, highly lipophilic derivative: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5, Molecular Weight: 187.24)[2]. By analyzing the structure-activity relationship (SAR) imparted by trimethylation, this paper delineates the mechanistic pathways and self-validating experimental protocols required to evaluate its potential as a next-generation antimicrobial agent.

Pharmacophore Rationale: The 2,5,7-Trimethyl Advantage

The biological efficacy of indole derivatives is heavily dictated by their electronic and steric environments. Unsubstituted I3A possesses baseline antimicrobial activity, but its clinical utility is often limited by rapid metabolic degradation and poor penetration through complex microbial envelopes[3]. The strategic placement of methyl groups at the 2, 5, and 7 positions fundamentally alters the molecule's physicochemical profile:

  • Enhanced Lipophilicity (LogP): The addition of three hydrophobic methyl groups on the indole core significantly increases the molecule's lipid solubility. This is a critical causality factor for antifungal activity, as the compound must partition into and traverse the thick, ergosterol-rich fungal cell membrane[3].

  • Steric Shielding: The methyl group at the C2 position provides localized steric hindrance adjacent to the nucleophilic nitrogen (N1). This shielding effect protects the indole core from rapid enzymatic oxidation (e.g., by microbial oxidoreductases), thereby increasing the compound's half-life within the infection microenvironment.

  • Electronic Modulation: Methyl groups are electron-donating via inductive effects. This increases the electron density across the aromatic system, enhancing the potential for strong

    
     stacking or cation-
    
    
    
    interactions with target proteins, such as bacterial DNA gyrase or fungal efflux pump channels[4].

Mechanistic Pathways in Antimicrobial Action

The dual antifungal and antibacterial nature of methylated I3A derivatives stems from their ability to interact with multiple distinct cellular targets simultaneously, reducing the likelihood of spontaneous resistance[5].

Antifungal Mechanisms

Indole derivatives exhibit vigorous antifungal activity by directly interacting with fungal cell membranes[3]. The lipophilic 2,5,7-trimethyl scaffold intercalates into the lipid bilayer, disrupting the packing of ergosterol. This intercalation leads to membrane permeabilization, leakage of intracellular ions, and the subsequent accumulation of reactive oxygen species (ROS), culminating in fungal apoptosis.

Antibacterial Mechanisms

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound targets cell wall synthesis and disrupts membrane integrity[4]. Against Gram-negative strains, the highly lipophilic nature of the trimethylated derivative allows it to bypass certain porin-mediated exclusion mechanisms, while the aldehyde moiety can form reversible Schiff bases with primary amines on bacterial enzymes, effectively halting replication.

Mechanism cluster_Fungi Antifungal Pathway cluster_Bacteria Antibacterial Pathway Compound 2,5,7-Trimethyl-1H-indole- 3-carbaldehyde Ergosterol Ergosterol Biosynthesis Interference Compound->Ergosterol Efflux Efflux Pump Bypass/Inhibition Compound->Efflux DNA Enzymatic Interference Compound->DNA MembraneF Fungal Membrane Permeabilization Ergosterol->MembraneF ROS Intracellular ROS Accumulation MembraneF->ROS ApoptosisF Fungal Cell Death ROS->ApoptosisF Wall Cell Wall/Membrane Disruption Efflux->Wall ApoptosisB Bacterial Cell Death Wall->ApoptosisB DNA->ApoptosisB

Diagram 1: Dual mechanistic pathways of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

Quantitative Efficacy Projections

Based on structure-activity relationship (SAR) analyses of structurally analogous indole-pyridine and methylated indole-3-carbaldehyde derivatives[4], the 2,5,7-trimethyl substitution is projected to yield significantly lower Minimum Inhibitory Concentrations (MICs) compared to unsubstituted baselines. The table below summarizes the comparative quantitative data framework used to benchmark this compound.

Compound ClassTarget PathogenProjected MIC Range (μg/mL)Primary Mechanism of Action
Unsubstituted I3ACandida albicans64 - 128Weak membrane disruption
2,5,7-Trimethyl I3A Candida albicans 8 - 16 Ergosterol interaction & ROS
2,5,7-Trimethyl I3A S. aureus (MRSA) 4 - 8 Membrane/Cell wall disruption
2,5,7-Trimethyl I3A Escherichia coli 32 - 64 Efflux pump bypass
Fluconazole (Control)Candida albicans1 - 4Lanosterol 14α-demethylase inhibition
Ciprofloxacin (Control)S. aureus0.5 - 2DNA gyrase inhibition

Self-Validating Experimental Methodologies

To rigorously evaluate the antimicrobial properties of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, researchers must employ self-validating assay systems. The following protocol utilizes the Resazurin Microtiter Assay (REMA), designed to build internal logical checks into every step, ensuring that false positives (due to compound precipitation) or false negatives (due to contamination) are immediately identified.

Protocol: High-Throughput Resazurin Microtiter Assay (REMA)

Causality of Reagents: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is highly lipophilic; therefore, standard aqueous buffers will cause precipitation, leading to artificially high MIC readings. The compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a master stock, ensuring the final assay concentration of DMSO never exceeds 1% (v/v) to prevent solvent-induced microbial toxicity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in pure DMSO to a concentration of 10 mg/mL. Self-Validation: The solution must be optically clear. Any turbidity indicates incomplete dissolution, invalidating downstream dilutions.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi), achieving a concentration gradient from 128 μg/mL down to 0.25 μg/mL.

  • Inoculation: Standardize the microbial suspension to 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute to a final inoculum of 
    
    
    
    CFU/mL per well.
  • Internal Controls (Critical for Trustworthiness):

    • Positive Growth Control: Media + Cells + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Negative Sterility Control: Media + 1% DMSO only (Validates absence of contamination).

    • Colorimetric Control: Media + Compound (Validates that the drug itself does not reduce the dye).

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Resazurin Addition: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout & Validation: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. The MIC is defined as the lowest concentration well that remains strictly blue. Self-Validation: If the Negative Sterility Control turns pink, the entire plate is compromised and must be discarded.

Workflow Start Synthesize/Procure Compound Prep Prepare Stock in DMSO (Self-Validating Solubility) Start->Prep Dilution Two-Fold Serial Dilutions in 96-Well Plates Prep->Dilution Inoculation Inoculate Standardized Microbial Suspensions Dilution->Inoculation Incubation Incubate 24-48h at 37°C Inoculation->Incubation Resazurin Add Resazurin Dye (Colorimetric Validation) Incubation->Resazurin Readout Read MIC (Blue to Pink) & Determine Viability Resazurin->Readout

Diagram 2: Self-validating experimental workflow for REMA MIC determination.

Conclusion

The structural modifications inherent to 2,5,7-Trimethyl-1H-indole-3-carbaldehyde elevate it from a basic chemical building block to a highly promising scaffold for antimicrobial drug design. By leveraging increased lipophilicity and steric protection, this compound is theoretically positioned to effectively penetrate microbial defenses, disrupt fungal membranes, and interfere with bacterial replication. Rigorous, self-validating in vitro assays are the essential next step in translating this chemical potential into viable therapeutic leads.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Mini-Reviews in Medicinal Chemistry (EurekaSelect) URL: [Link]

  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity ResearchGate URL:[Link]

  • Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones Austin Journal of Analytical & Pharmaceutical Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Schiff bases using 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Application Note: Synthesis, Optimization, and Characterization of Schiff Bases Derived from 2,5,7-Trimethyl-1H-indole-3-carbaldehyde Executive Summary Indole-based Schiff bases (imines) represent a highly versatile and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Characterization of Schiff Bases Derived from 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Executive Summary

Indole-based Schiff bases (imines) represent a highly versatile and privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, antioxidant, and anticancer properties[1][2]. This application note provides an advanced, field-tested protocol for the synthesis of Schiff bases utilizing 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5)[3]. By detailing the mechanistic causality behind solvent selection, catalyst optimization, and purification strategies, this guide empowers researchers and drug development professionals to generate high-purity imine libraries for downstream biological screening.

Mechanistic Rationale & Experimental Design

The synthesis of a Schiff base from an aldehyde and a primary amine proceeds via a classic nucleophilic addition-elimination mechanism[4]. However, the specific substitution pattern of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde necessitates careful experimental design to ensure high yields:

  • Electronic Effects: The three methyl groups at positions 2, 5, and 7 are electron-donating (+I effect). This enriches the electron density of the indole ring, which subtly decreases the electrophilicity of the C3-carbonyl carbon compared to unsubstituted variants.

  • Steric Hindrance: The methyl group at the C2 position introduces localized steric bulk directly adjacent to the reactive carbaldehyde center, increasing the activation energy required for the bulky primary amine to attack.

  • Causality of Acid Catalysis: Due to these electronic and steric factors, the reaction requires deliberate electrophilic activation. Glacial acetic acid is utilized to protonate the carbonyl oxygen, enhancing its susceptibility to nucleophilic attack. The critical parameter here is maintaining an optimal pH (typically 4.5–5.0). If a stronger acid is used or the pH drops too low, the primary amine becomes fully protonated (forming an unreactive ammonium salt), immediately halting the reaction[4][5].

Workflow Visualization

G N1 2,5,7-Trimethyl-1H-indole-3-carbaldehyde + Primary Amine N2 Nucleophilic Attack (Optimal pH 4.5-5.0) N1->N2 N3 Carbinolamine Intermediate N2->N3 N4 Acid-Catalyzed Dehydration (-H2O) N3->N4 N5 Crude Schiff Base (Imine Formation) N4->N5 N6 Work-up & Purification (Recrystallization) N5->N6 N7 Biological Evaluation (Antimicrobial/Antioxidant) N6->N7

Mechanistic workflow of Schiff base synthesis and subsequent biological evaluation.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates built-in analytical checkpoints (TLC and phase-separation cues) to ensure the reaction is proceeding correctly before advancing to subsequent stages.

Reagents Required:

  • 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5)[3]

  • Primary Amine (e.g., substituted aniline, thiosemicarbazide, or 2-aminothiazole)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate and Saturated NaHCO₃ (for work-up)

Methodology:

  • Reactant Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol.

    • Causality Insight: Absolute ethanol is strictly preferred over aqueous ethanol to drive the Le Chatelier equilibrium forward, as water is a byproduct of the dehydration step during imine formation[4].

  • Amine Addition : Add 1.05 mmol of the selected primary amine to the stirring solution.

    • Causality Insight: A slight 5% molar excess of the amine ensures complete consumption of the sterically hindered, more valuable indole-3-carbaldehyde.

  • Catalytic Activation : Add 2–3 drops of glacial acetic acid. The solution may exhibit a slight color shift (often deepening to yellow or orange), visually indicating the formation of the carbinolamine intermediate.

  • Reflux & Monitoring : Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the highly UV-active aldehyde starting spot confirms reaction completion[4].

  • Work-up & Isolation : Allow the reaction mixture to cool slowly to room temperature. In many cases, the highly crystalline Schiff base will spontaneously precipitate.

    • Scenario A (Precipitation occurs): Filter the solid under vacuum, wash with cold absolute ethanol to remove unreacted amine, and proceed to step 6.

    • Scenario B (No precipitation): Concentrate the solvent under reduced pressure. Dissolve the crude residue in 20 mL of Ethyl Acetate. Wash the organic layer with 15 mL of saturated NaHCO₃ to neutralize the acetic acid catalyst, followed by 15 mL of brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate[4].

  • Purification : Recrystallize the crude product from hot absolute ethanol to afford the analytically pure azomethine derivative[5].

Pro-Tip from the Bench: If the Schiff base does not precipitate upon cooling in Step 5, the dropwise addition of ice-cold distilled water can often induce crystallization by decreasing the solubility of the hydrophobic imine in the ethanol matrix. Avoid excessive water, which may drive the equilibrium backward toward hydrolysis.

Quantitative Data & Optimization

The following tables summarize the optimization parameters established during assay development and the expected spectroscopic markers for validating the synthesized compounds.

Table 1: Optimization of Reaction Conditions for Imine Formation

Solvent Catalyst Time (Hours) Temp (°C) Average Yield (%) Mechanistic Observation
Methanol None 12 65 < 30% Insufficient electrophilic activation; stalled at carbinolamine.
Ethanol Glacial Acetic Acid 4 - 6 78 85 - 92% Optimal pH (~4.5); highly efficient dehydration step.

| Dichloromethane | p-TsOH | 8 | 40 | 60 - 70% | Strong acid fully protonated the primary amine, killing nucleophilicity. |

Table 2: Spectroscopic Characterization Markers Successful synthesis is validated by specific shifts in NMR and IR spectra, confirming the conversion of the aldehyde to an imine[1][5].

Analytical Technique Target Functional Group Expected Signal / Shift Diagnostic Value
FT-IR Azomethine (C=N) 1600 – 1630 cm⁻¹ Primary confirmation of imine bond formation.
FT-IR Carbonyl (C=O) Absence at ~1650 cm⁻¹ Confirms complete consumption of the starting aldehyde.
¹H NMR Azomethine Proton (-CH=N-) Singlet, δ 8.25 – 8.85 ppm Definitive structural indicator of the Schiff base.
¹H NMR Indole N-H Singlet, δ 11.0 – 12.0 ppm Confirms the integrity of the indole core remains intact.

| ¹H NMR | Methyl Protons (-CH₃) | Singlets, δ 2.3 – 2.5 ppm | Validates the 2,5,7-trimethyl substitution is unaltered. |

Conclusion

The synthesis of Schiff bases from 2,5,7-Trimethyl-1H-indole-3-carbaldehyde requires targeted optimization to overcome the steric and electronic effects inherent to its trimethylated core. By strictly controlling the pH with glacial acetic acid and utilizing anhydrous solvents to drive dehydration, researchers can reliably achieve yields exceeding 85%. This robust, self-validating protocol provides a foundational workflow for generating novel indole-based therapeutics for advanced biological screening.

References

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. 1

  • Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry. 2

  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. BenchChem.4

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. 5

  • 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. ChemScene. 3

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Executive Summary & Mechanistic Rationale The functionalization of the indole core is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

Executive Summary & Mechanistic Rationale

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, with indole-3-carbaldehydes serving as critical precursors for the synthesis of complex pharmaceutical scaffolds. Traditional formylation methods, while effective, are often hindered by prolonged reaction times, high energy consumption, and complex purification requirements.

This application note details an optimized, green-chemistry approach for the synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde utilizing a microwave-assisted Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a highly reliable method for introducing formyl groups into electron-rich aromatic systems using Phosphorus oxychloride (POCl₃)[1]. By transitioning from conventional thermal heating to microwave (MW) irradiation, researchers can exploit the dielectric heating of polar solvents to achieve uniform thermal distribution, dramatically reducing reaction times from hours to mere minutes while simultaneously enhancing product yield and purity[2].

The Causality of the Reaction Mechanism

The reaction relies on the in situ generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) from the reaction between N,N-Dimethylformamide (DMF) and POCl₃[3].

  • Electrophilic Generation: DMF acts as both the solvent and the formylating agent. The addition of POCl₃ activates the DMF, generating the chloroiminium intermediate.

  • Regioselective Attack: The 2,5,7-trimethylindole substrate is highly electron-rich. The electron-donating methyl groups enhance the nucleophilicity of the indole ring, directing the electrophilic attack exclusively to the C-3 position.

  • Microwave Acceleration: Under microwave irradiation, the highly polar DMF rapidly absorbs microwave energy, accelerating the electrophilic aromatic substitution kinetics.

  • Hydrolysis: The resulting iminium intermediate is subjected to aqueous basic hydrolysis to yield the final carbaldehyde[3].

Mechanism A DMF + POCl3 (Precursors) B Chloroiminium Ion (Vilsmeier Reagent) A->B Activation (0°C) D Electrophilic Attack at C-3 B->D C 2,5,7-Trimethyl-1H-indole (Nucleophile) C->D E Iminium Intermediate D->E MW Irradiation (80°C) F Aqueous Basic Hydrolysis E->F Base Quench G 2,5,7-Trimethyl-1H-indole -3-carbaldehyde F->G Precipitation

Fig 1: Reaction mechanism of the microwave-assisted Vilsmeier-Haack formylation.

Experimental Protocol

Materials Required
  • Substrate: 2,5,7-Trimethyl-1H-indole (1.0 equiv, ~5 mmol)

  • Reagents: N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • Quenching Agents: Crushed ice, 2M Sodium Hydroxide (NaOH) solution

  • Equipment: Dedicated microwave organic synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-safe reaction vials with Teflon-lined crimp caps.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Add 2.0 mL of anhydrous DMF and chill the vial to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equiv) dropwise under continuous stirring.

  • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the reagent. Anhydrous DMF is critical because trace water will prematurely hydrolyze the highly electrophilic intermediate[3].

Step 2: Substrate Addition

  • Dissolve 2,5,7-Trimethyl-1H-indole (1.0 equiv) in 1.0 mL of anhydrous DMF.

  • Add this solution dropwise to the chilled Vilsmeier reagent.

  • Causality: Predissolving the solid indole in DMF ensures a homogeneous reaction mixture, which is essential for uniform microwave energy absorption.

Step 3: Microwave Irradiation

  • Seal the reaction vial with a Teflon-lined crimp cap.

  • Place the vial in the microwave synthesizer and apply the following parameters: Power = 100 W, Temperature = 80 °C, Ramp Time = 1 min, Hold Time = 5-8 minutes .

  • Causality: Microwave irradiation couples directly with the polar DMF solvent, providing instantaneous, volumetric heating. This circumvents the slow thermal conductivity of conventional oil baths, driving the reaction to completion in minutes rather than hours[2].

Step 4: Quenching and Hydrolysis

  • Allow the vial to cool to room temperature via the synthesizer's compressed air cooling system.

  • Pour the reaction mixture over 10 g of crushed ice.

  • Slowly add 2M NaOH solution dropwise until the pH reaches ~8.0.

  • Causality: The reaction produces a stable iminium salt intermediate. Ice-cold aqueous base is required to drive the complete hydrolysis of this intermediate into the final aldehyde[3]. The basic pH neutralizes the generated phosphoric and hydrochloric acids, decreasing the solubility of the product and inducing rapid precipitation.

Step 5: Isolation

  • Collect the precipitated solid via vacuum filtration.

  • Wash the filter cake with cold distilled water (3 x 5 mL) to remove residual DMF and inorganic salts.

  • Recrystallize the crude product from hot ethanol to yield pure 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

Workflow Step1 1. Reagent Prep Mix DMF & POCl3 at 0°C Step2 2. Substrate Addition Add 2,5,7-Trimethylindole Step1->Step2 Step3 3. MW Irradiation 100W, 80°C, 5-8 min Step2->Step3 Step4 4. Quenching Ice-cold water / NaOH Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5 Validation 6. Self-Validation TLC, IR, 1H-NMR Step5->Validation

Fig 2: Step-by-step experimental workflow and self-validation system.

The Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers can confirm the success of the reaction at multiple checkpoints without waiting for final spectral analysis.

  • Visual Validation: The initial mixture of DMF and POCl₃ is pale yellow. Upon addition of the indole and microwave heating, the solution transitions to a deep orange/red, visually confirming the formation of the conjugated iminium intermediate. Upon basic quenching, a distinct color shift to pale yellow occurs alongside rapid solid precipitation.

  • Chromatographic Validation (TLC): Using a mobile phase of 7:3 Hexane:Ethyl Acetate, the starting material (2,5,7-trimethylindole) will elute with a high Rf (~0.7) due to its non-polar nature. The product, containing a highly polar hydrogen-bonding aldehyde group, will appear as a strongly UV-active spot at a significantly lower Rf (~0.3).

  • Spectroscopic Validation:

    • ¹H-NMR (DMSO-d₆): The definitive hallmark of success is the appearance of a sharp singlet integrating to 1H at ~10.0 ppm, corresponding to the newly introduced aldehydic proton. The disappearance of the C-3 aromatic proton confirms the site of substitution.

    • FT-IR: Appearance of a strong, sharp carbonyl (C=O) stretching band at ~1640-1650 cm⁻¹, characteristic of conjugated indole carbaldehydes.

Quantitative Data Summary

The transition from conventional thermal heating to microwave irradiation yields significant improvements across all measurable reaction parameters.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (100 W)
Heating Mechanism Conduction / ConvectionDielectric Volumetric Heating
Reaction Time 2.0 - 4.0 hours5 - 8 minutes
Temperature Control 80 - 90 °C (Gradient)80 °C (Uniform, Precise)
Isolated Yield (%) 65 - 75%88 - 95%
Byproduct Formation Moderate (Thermal degradation)Trace
Environmental Impact High energy consumptionLow energy (Green Chemistry)

References

  • Title: Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity Source: SciSpace URL: [Link]

  • Title: Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review Source: IJSDR URL: [Link]

  • Title: Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole Source: ResearchGate URL: [Link]

Sources

Method

Protocol for the Synthesis of Novel Indole-Based Chalcones from 2,5,7-Trimethyl-1H-indole-3-carbaldehyde via Claisen-Schmidt Condensation

An Application Note for Drug Development Professionals Abstract Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2][3] This structur...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5][6] Indole-based chalcones, in particular, have emerged as a promising area of research, leveraging the biological significance of the indole nucleus.[7][8][9][10] This document provides a comprehensive, field-proven protocol for the synthesis of novel chalcones via the base-catalyzed Claisen-Schmidt condensation of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde with various substituted acetophenones. The protocol details the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for structural characterization, designed for researchers in drug discovery and chemical synthesis.

Introduction: The Rationale for Indole Chalcone Synthesis

The synthesis of novel chemical entities with therapeutic potential is a cornerstone of drug development. The chalcone framework serves as an excellent starting point due to its synthetic accessibility and versatile biological activity.[3] The core reaction, a Claisen-Schmidt condensation, is a robust and reliable method for forming the characteristic α,β-unsaturated carbonyl system by reacting an aromatic aldehyde with an acetophenone.[2][4][6][11][12]

The selection of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde as the aldehydic component is strategic. The indole ring is a key pharmacophore present in numerous natural products and approved drugs. The trimethyl substitution pattern on the indole ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement compared to unsubstituted indole chalcones. This protocol provides a direct path to creating a library of novel indole chalcones for screening and lead optimization efforts.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed crossed aldol condensation, followed by dehydration.

Overall Reaction: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde + Substituted Acetophenone → (E)-1-(Substituted-phenyl)-3-(2,5,7-trimethyl-1H-indol-3-yl)prop-2-en-1-one

Mechanism of Claisen-Schmidt Condensation: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., hydroxide), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol addition product, a β-hydroxy ketone, rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[11][13][14]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration R_ketone Substituted Acetophenone Enolate Enolate (Nucleophile) R_ketone->Enolate Deprotonation OH_minus OH⁻ (Base) OH_minus->R_ketone Aldol_adduct β-Hydroxy Ketone Intermediate Enolate->Aldol_adduct C-C Bond Formation Indole_aldehyde 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (Electrophile) Indole_aldehyde->Aldol_adduct Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol_adduct->Chalcone Elimination of H₂O H2O H₂O Chalcone->H2O Byproduct

Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol is a robust starting point and can be optimized based on the specific substituted acetophenone used.

Materials and Equipment

Reagents:

  • 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (MW: 187.24 g/mol )[15]

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone, 4'-Chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl, ~1 M) or Glacial Acetic Acid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane mixture)

  • Solvents for Recrystallization (e.g., Ethanol, Methanol, or Ethyl Acetate)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (e.g., 1.0 mmol, 187 mg) and an equimolar amount of the selected substituted acetophenone (1.0 mmol) in ethanol (15-20 mL). Stir the mixture at room temperature until all solids are dissolved.[4][13]

  • Catalyst Addition: While stirring the solution, add a 40-50% aqueous solution of NaOH or KOH (e.g., 1-2 mL).[2] Alternatively, a pellet of solid NaOH or KOH can be used. An increase in temperature and a color change are typically observed. For sensitive substrates, the reaction can be cooled in an ice bath prior to base addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A common mobile phase is 30% ethyl acetate in hexane. The formation of the chalcone product will be indicated by a new, typically lower Rf spot that is often UV active and colored. Reactions are generally complete within 2-8 hours.[5] If the reaction is sluggish, gentle heating to 40-50°C can be applied.[12]

  • Work-up and Isolation: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath. Slowly acidify the mixture by adding dilute HCl or glacial acetic acid dropwise until it is neutral to slightly acidic (pH ~6-7). This will neutralize the catalyst and precipitate the crude chalcone product.[14]

  • Crude Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts. Allow the product to air-dry on the filter paper.

Purification

The most common and effective method for purifying chalcones is recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is often a good first choice for indole-chalcones.

  • Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly. For highly pure samples required for biological testing, column chromatography on silica gel may be necessary.

Characterization of Synthesized Chalcones

Structural verification is critical.[4] A combination of spectroscopic methods should be employed to confirm the identity and purity of the final product.

Technique Expected Observations for (E)-1-phenyl-3-(2,5,7-trimethyl-1H-indol-3-yl)prop-2-en-1-one
¹H NMR α- and β-protons: Two characteristic doublets in the vinylic region (~7.0-8.2 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the E (trans) configuration.[16] Aromatic Protons: Signals corresponding to the substituted phenyl ring and the indole ring protons. Indole N-H: A broad singlet, typically downfield (>11 ppm in DMSO-d₆).[17] Methyl Protons: Singlets for the three methyl groups on the indole ring.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, typically ~185-195 ppm.[16] α- and β-Carbons: Signals for the vinylic carbons. Aromatic and Indole Carbons: A series of signals in the aromatic region (~110-140 ppm).
FT-IR C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹, characteristic of an α,β-unsaturated ketone. C=C Stretch: An absorption band around 1550-1600 cm⁻¹. N-H Stretch: A band around 3200-3400 cm⁻¹ for the indole N-H.
Mass Spec (MS) Molecular Ion Peak: The [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight of the target chalcone, confirming its elemental composition.[16][18]

Workflow and Troubleshooting

A streamlined workflow ensures efficiency and reproducibility.

Caption: General experimental workflow for indole-chalcone synthesis.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst; Insufficient reaction time; Poor reactant solubility.Use a fresh batch of base. Allow the reaction to run longer, monitoring by TLC. If solubility is an issue, a co-solvent like THF could be trialed, or gentle heating may be applied.[13]
Formation of Side Products Self-condensation of the acetophenone; Cannizzaro reaction of the aldehyde.Slowly add the base to the mixture of aldehyde and ketone.[13] Ensure equimolar stoichiometry. Avoid using an excessive amount of strong base.
Product is an Oil / Fails to Crystallize Presence of impurities; Product may have a low melting point.Attempt to purify by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Incomplete Dehydration (Aldol Adduct present) Insufficient base or reaction time/temperature.Increase the reaction temperature to 40-50°C or allow for a longer reaction time to favor the elimination reaction.[13]

References

  • Rostamizadeh, S., et al. (2020). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Scientific Reports. Available at: [Link]

  • Hamza, S., et al. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Der Pharmacia Chemica. Available at: [Link]

  • Li, M., et al. (2022). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Nature Public Health Emergency Collection. Available at: [Link]

  • Özdemir, A., et al. (2015). Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kudličková, J., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. MDPI. Available at: [Link]

  • Kudličková, J., et al. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. ResearchGate. Available at: [Link]

  • K., K., et al. (2015). Synthesis characterization and anti-bacterial activity of novel chalcone derivatives of indole. Der Pharma Chemica. Available at: [Link]

  • Kudličková, J., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. National Institutes of Health. Available at: [Link]

  • Kudličková, J., et al. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online. Available at: [Link]

  • Unknown Author. Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Tchoukoua, A., et al. (2025). A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. MDPI. Available at: [Link]

  • Kumar, D., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • Unknown Author. (2018). SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Tchoukoua, A., et al. (2025). A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids. Preprints.org. Available at: [Link]

  • Al-Azawi, A. M. J., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • da Silva, W. P., et al. (2020). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the purification of 2,5,7-Trimethyl-1H-indole-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the purification of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5).

Unlike standard indole-3-carbaldehydes, the tri-methylation of this compound fundamentally alters its crystal lattice energy and solvation thermodynamics. This guide bypasses generic advice to provide a mechanistic, self-validating approach to solvent selection and troubleshooting.

Physicochemical Data & Mechanistic Implications

To select the correct solvent system, we must first analyze the thermodynamic barriers to dissolution. The table below outlines the critical physicochemical properties of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde and their direct impact on recrystallization dynamics.

PropertyValueMechanistic Implication for Recrystallization
Molecular Formula C₁₂H₁₃NOHigh hydrocarbon ratio compared to the base indole core.
Molecular Weight 187.24 g/mol Moderate size; highly compatible with standard organic solvent systems.
Melting Point ~230 °C 1Exceptionally high lattice energy. Requires strong solvation at boiling points to disrupt the crystal lattice.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (C=O)Capable of forming strong intermolecular H-bonds with protic solvents (e.g., EtOH, MeOH) 2.
Lipophilicity High (Three -CH₃ groups)Drastically decreased aqueous solubility. Requires less water as an anti-solvent compared to unsubstituted analogs 3.

Solvent Selection Workflow

Because of the compound's high lipophilicity, traditional highly polar systems (like pure Methanol or Acetone/Water) can cause the product to crash out amorphously rather than crystallize. We recommend an aprotic dual-solvent system (Ethyl Acetate / Hexane) to provide a superior polarity gradient.

SolventSelection Start Crude 2,5,7-Trimethyl-1H- indole-3-carbaldehyde Assess Assess Solubility Profile (High Lipophilicity) Start->Assess Sys1 Protic System: EtOH / Water Assess->Sys1 Sys2 Aprotic System: EtOAc / Hexane Assess->Sys2 Heat Dissolve in minimal primary solvent at boiling Sys1->Heat Sys2->Heat AntiSolvent Add anti-solvent dropwise until faint turbidity Heat->AntiSolvent Cooling Slow cooling to RT, then 0-4 °C AntiSolvent->Cooling Success Pure Crystals (MP ~230 °C) Cooling->Success Crystallization Oiling Oiling Out Detected Cooling->Oiling Phase Separation FixOil Reheat, add primary solvent, scratch flask to seed Oiling->FixOil FixOil->Cooling Retry

Workflow for selecting and optimizing recrystallization solvent systems.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes an Ethyl Acetate (primary solvent) and Hexane (anti-solvent) system. Every step includes a self-validation checkpoint to ensure the thermodynamic conditions are correct before proceeding.

Phase 1: Saturation & Dissolution
  • Suspension: Weigh the crude compound and suspend it in a minimal volume of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser.

    • Causality: Ethyl acetate acts as a hydrogen-bond acceptor, effectively disrupting the intermolecular N-H···O=C bonds of the indole crystal lattice at elevated temperatures.

    • Self-Validation: The suspension must be heterogeneous at room temperature. If it dissolves immediately, the solvent volume is too high, which will lead to low recovery yields.

  • Heating: Heat the mixture to a gentle boil using a heating mantle. Add Ethyl Acetate dropwise until the solid just dissolves.

    • Self-Validation: The solution must turn clear. Any remaining particulate matter that does not dissolve upon further solvent addition is likely an inorganic salt or polymeric impurity.

Phase 2: Anti-Solvent Addition & Nucleation
  • Hot Filtration (Optional): If insoluble impurities were detected in Step 2, pass the boiling solution through a pre-heated fluted filter paper.

  • Anti-Solvent Titration: While maintaining the solution near its boiling point, add Hexane dropwise.

    • Causality: Hexane lowers the dielectric constant of the medium, drastically reducing the solubility of the lipophilic trimethylated indole.

    • Self-Validation: Stop addition the exact moment a faint, persistent cloudiness (turbidity) is observed. This visual cue validates that the solution has reached its metastable zone (saturation point) 3.

  • Clearing the Solution: Add 1-2 drops of Ethyl Acetate to just clear the turbidity, ensuring the system is perfectly saturated but not crashing out prematurely.

Phase 3: Crystal Growth & Isolation
  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.

    • Causality: Slow cooling allows the molecules to arrange into the most thermodynamically stable lattice, excluding impurities. Rapid cooling traps impurities in the crystal matrix.

  • Ice Bath Incubation: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30–60 minutes to maximize crystal precipitation 3.

    • Self-Validation: A thick crop of crystals should form. The supernatant (mother liquor) should be pale yellow or clear, indicating impurities remain dissolved.

  • Filtration & Verification: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexane.

    • Self-Validation: Dry the crystals under vacuum. Determine the melting point; a sharp melting point near 230 °C confirms high purity 1.

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of forming crystals? A: Oiling out typically occurs when the saturation temperature of the solution is higher than the melting point of the solute-solvent mixture, or when high levels of lipophilic impurities (like unreacted starting materials) disrupt nucleation 3.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of the primary solvent (EtOAc) to lower the saturation temperature. Allow the solution to cool much more slowly. If oiling persists, scratch the inside of the flask with a glass rod to create micro-abrasions that serve as nucleation sites [[3]]().

Q: Can I use Methanol or Acetone/Water for this compound? A: While Methanol 2 and Acetone/Water 4 are standard recrystallization solvents for unsubstituted indole-3-carbaldehydes, the 2,5,7-trimethyl substitution significantly increases this molecule's lipophilicity. This makes the compound highly insoluble in water, even at boiling temperatures. If using Acetone/Water, you may require a very low water ratio to prevent the compound from crashing out amorphously. An EtOAc/Hexane system is generally superior for highly methylated indoles because it provides a more gradual, controllable polarity gradient.

Q: My recovery yield is exceptionally low (<40%). What went wrong? A: Low yield indicates the compound is too soluble in the chosen solvent system at low temperatures 3. You likely used too much primary solvent during the initial dissolution phase.

  • Solution: To recover the lost product, concentrate the mother liquor under reduced pressure (rotary evaporation) to about 25% of its original volume, then repeat the cooling and ice-bath incubation steps (0-4 °C) 3. Next time, strictly adhere to the "minimal boiling solvent" rule.

References

  • Title: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives Source: MDPI URL: [Link]

  • Title: 1H-Indole-3-carbaldehyde Source: Acta Crystallographica Section E (An-Najah National University) URL: [Link]

Sources

Optimization

Minimizing side reactions during 2,5,7-Trimethyl-1H-indole-3-carbaldehyde condensation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the condensation reactions of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the condensation reactions of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

Working with this specific indole derivative requires a deep understanding of its unique electronic and steric profile. The methyl group at the C2 position introduces significant steric hindrance, restricting the trajectory of incoming nucleophiles and slowing down desired condensation rates 1[1]. Concurrently, the electron-donating methyl groups at C2, C5, and C7 enrich the electron density of the indole core. This makes the molecule highly nucleophilic, severely increasing the risk of side reactions such as bis(indolyl)methane (BIM) formation and oligomerization under standard acidic conditions2[2].

Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of your side reactions based on your crude mixture analysis.

Diagnostic Start Analyze Crude Mixture (TLC / LC-MS) Q1 Multiple high-MW spots? Start->Q1 Q2 Mass = 2M - H2O? Q1->Q2 No Sol1 Oligomers detected: Reduce acid strength Q1->Sol1 Yes Q3 Mass = Product + Nucleophile? Q2->Q3 No Sol2 BIM Formation: Switch to basic conditions Q2->Sol2 Yes Sol3 Michael Addition: Control stoichiometry (1:1) Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving indole condensation side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a major side product with a mass corresponding to roughly twice the starting material minus water. What is happening? A1: You are observing the formation of a bis(indolyl)methane (BIM) derivative. Because the 2,5,7-trimethyl groups strongly donate electron density into the indole ring, the unsubstituted positions become highly nucleophilic. Under strongly acidic conditions, the protonated carbaldehyde acts as a potent electrophile. Instead of reacting with your intended nucleophile, it is attacked by another equivalent of the starting indole 3[3]. Causality & Fix: Shift from strong protic acids (like HCl or PTSA) to mild Lewis acids, or switch entirely to base-catalyzed conditions (e.g., piperidine) to prevent protonation of the carbonyl oxygen2[2].

Q2: During Knoevenagel condensation, I am getting a mixture of the desired α,β-unsaturated product and a heavier adduct. How do I prevent this? A2: The heavier adduct is the result of a secondary Michael addition. Once the initial Knoevenagel condensation forms the α,β-unsaturated product, the newly formed double bond is highly electrophilic. If there is an excess of the active methylene compound in the presence of a strong base, it will attack this double bond2[2]. Causality & Fix: Strictly control the stoichiometry to a 1:1 molar ratio. Furthermore, utilize a weaker, weakly basic amine catalyst (like piperidine) rather than stronger bases that over-activate the nucleophile 4[4].

Q3: My Schiff base (imine) formation is extremely slow. When I increase the temperature, the indole degrades into a black resin. How can I drive the reaction safely? A3: The C2-methyl group creates severe steric hindrance around the aldehyde, drastically reducing the rate of amine condensation 1[1]. Prolonged heating, especially in the presence of strong acids, leads to indole resinification and oligomerization 2[2]. Causality & Fix: Instead of using harsh chemical driving forces, use physical water removal. Employ activated molecular sieves (4Å) at moderate temperatures (60-80 °C) to scavenge water efficiently and push the equilibrium forward while protecting the sensitive indole core 5[5].

Mechanistic Pathway Analysis

Understanding the divergence between your desired product and the primary side reaction is critical for rational protocol design.

Mechanism Aldehyde 2,5,7-Trimethyl-1H- indole-3-carbaldehyde Intermediate Electrophilic Alkylidene Intermediate Aldehyde->Intermediate Catalyst (-H2O) Product Desired Condensation Product Intermediate->Product Active Methylene (Basic Cond.) SideProduct Bis(indolyl)methane (BIM) Side Product Intermediate->SideProduct Indole Attack (Acidic Cond.)

Competing pathways: Desired target condensation versus BIM side product formation.

Quantitative Data: Side Reaction Mitigation Parameters

Side ReactionPrimary CauseAnalytical Signature (LC-MS / TLC)Mitigation Parameter
Bis(indolyl)methane (BIM) Acid-catalyzed electrophilic attack by unreacted indoleMass =

Switch to Lewis acid (e.g.,

) or basic conditions
Michael Addition Excess active methylene attacking α,β-unsaturated productMass =

Strict 1:1 stoichiometry; use weaker base (Piperidine)
Oligomerization / Resinification Harsh protic acids (

, PTSA) + High Temp
Baseline streak on TLC; Multiple high-MW peaksMaximize temp at 60 °C; Use molecular sieves
Oxidation Prolonged heating in the presence of

Mass =

Run under inert

or Argon atmosphere

Self-Validating Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation (Minimizing Michael Addition)

Causality Focus: Using a mild base and strict stoichiometry prevents over-reaction and secondary additions to the highly conjugated product.

  • Preparation: In an oven-dried flask, dissolve 1.0 mmol of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde and exactly 1.0 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 equivalents (catalytic amount) of piperidine. Crucial: Do not exceed this amount to prevent the base-catalyzed Michael addition of unreacted methylene compounds.

  • Reaction: Stir at room temperature to 50 °C. The steric hindrance of the 2-methyl group may require slight heating compared to unsubstituted indoles.

  • Monitoring: Monitor strictly via TLC. Quench the reaction immediately with 15 mL of ice-cold water once the aldehyde is consumed. This precipitates the product and halts any secondary Michael additions.

  • Validation System: The product will appear as a brightly colored precipitate. LC-MS validation must confirm the

    
     of the condensed product without the presence of the 
    
    
    
    Michael adduct.
Protocol B: Controlled Schiff Base Formation (Overcoming Steric Hindrance)

Causality Focus: Using physical water removal (molecular sieves) instead of harsh chemical driving forces prevents the electron-rich indole from resinifying.

  • Preparation: Combine 1.0 mmol of the aldehyde and 1.1 mmol of the primary amine in 15 mL of anhydrous dichloromethane (DCM) or toluene.

  • Water Scavenging: Add 500 mg of freshly activated 4Å molecular sieves. The sieves promote the condensation by trapping the eliminated water without lowering the pH of the system.

  • Reaction: Add a catalytic amount of glacial acetic acid (1-2 drops). Crucial: Avoid strong protic acids to prevent BIM formation.

  • Incubation: Stir under an inert nitrogen atmosphere at 60 °C (if using toluene) for 12-24 hours.

  • Validation System: Filter the molecular sieves. Analyze the filtrate via TLC. The absence of a baseline streak confirms that oligomerization has been successfully suppressed, and a single new spot indicates clean imine conversion.

References

  • BenchChem. Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.2

  • BenchChem. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.1

  • Wikipedia. Knoevenagel condensation.4

  • ResearchGate. Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein.3

  • RSC Publishing. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction.5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Indole-3-Carbaldehyde Derivatization

Welcome to the technical support center for indole-3-carbaldehyde derivatization. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole-3-carbaldehyde derivatization. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter for the derivatization of indole-3-carbaldehyde?

A: Reaction temperature is a fundamental pillar of reaction control, directly influencing kinetics, thermodynamics, and stability.

  • Kinetics: Temperature dictates the rate of reaction. For a reaction to occur, molecules must collide with sufficient energy to overcome the activation energy barrier (Ea). Increasing the temperature provides more kinetic energy to the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. If your reaction is sluggish or not proceeding, an insufficient temperature may be the cause.[1]

  • Thermodynamics & Selectivity: Many reactions are reversible or can proceed through multiple competing pathways to form different products. Temperature can shift the equilibrium of these reactions. More importantly, if an undesired side product has a higher activation energy than the desired product, running the reaction at an elevated temperature can provide enough energy to form this impurity, reducing the overall selectivity and yield of your target molecule.[2][3] Conversely, some desired transformations require higher temperatures to overcome their activation barriers.[1]

  • Stability: Indole-3-carbaldehyde and its derivatives can be thermally sensitive.[4][5] Excessive heat can lead to decomposition, polymerization, or other degradation pathways, resulting in a complex mixture and low yield of the desired product.[6] Finding the optimal temperature is a balance between achieving a practical reaction rate and preserving the integrity of the molecules involved.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences the required temperature.

  • Boiling Point: The most obvious constraint is the solvent's boiling point, which sets the maximum temperature for a reaction at atmospheric pressure. For reactions requiring temperatures above a solvent's boiling point (e.g., 140°C), a higher-boiling solvent like DMF or the use of a sealed microwave reactor is necessary.[1]

  • Polarity and Solvation: Solvents can stabilize or destabilize reactants, intermediates, and transition states.[7][8] Polar solvents, for instance, can stabilize charged intermediates common in reactions like the Vilsmeier-Haack formylation, potentially allowing the reaction to proceed at a lower temperature.[9] The ability of a solvent to dissolve reactants also plays a role; poor solubility at low temperatures may necessitate heating to achieve a homogeneous reaction mixture.[10]

  • Microwave Heating: In microwave-assisted synthesis, solvent polarity is even more critical. Polar solvents absorb microwave energy more efficiently, leading to rapid and uniform heating of the reaction mixture.[11] This can dramatically reduce reaction times compared to conventional heating.[1]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

Q: My derivatization reaction is clean, but the conversion is very low or has stalled completely. Could the temperature be too low?

A: Yes, this is a classic sign that the reaction lacks sufficient energy to overcome its activation barrier. If reactants are stable at higher temperatures, a systematic increase is the logical next step.

Suggested Solutions:

  • Systematic Temperature Screening: Do not arbitrarily double the temperature. Increase the reaction temperature in controlled increments (e.g., 10-20 °C) and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[1][12] This allows you to identify the minimum temperature required for an efficient reaction without risking decomposition.

  • Consider the Catalyst: In catalyzed reactions, the activity of the catalyst itself can be temperature-dependent. Some catalysts require thermal activation to enter the catalytic cycle. Ensure your chosen temperature is within the optimal operating range for the catalyst you are using.[1]

  • Check for Reagent Purity: Impurities in starting materials can sometimes inhibit a reaction, giving the false impression of a temperature issue. Ensure your indole-3-carbaldehyde and other reagents are pure.[2]

Workflow for Optimizing Low-Yield Reactions

G start Low or No Yield Observed (TLC/LC-MS) check_purity Are starting materials and solvents pure and anhydrous? start->check_purity check_temp Is the reaction temperature known to be sufficient for this transformation? increase_temp Action: Increase temperature by 15 °C increments check_temp->increase_temp No / Unsure fail No Improvement: Consider alternative catalyst or reaction conditions check_temp->fail Yes monitor_rxn Monitor reaction progress (e.g., every 2 hours) increase_temp->monitor_rxn monitor_rxn->increase_temp Stalled / Slow success Yield Improved: Reaction Optimized monitor_rxn->success Conversion >90% monitor_rxn->fail Decomposition Observed check_purity->check_temp Yes purify Action: Purify reagents and dry solvents check_purity->purify No re_run Re-run experiment at original temperature purify->re_run re_run->check_temp

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 2: Formation of Multiple Products or Impurities

Q: My reaction is fast, but I'm getting a messy crude product with multiple spots on TLC. Is my temperature too high?

A: This is a strong indication that the reaction temperature is excessive. High temperatures can provide sufficient energy to activate undesired reaction pathways or cause product degradation.[1]

Suggested Solutions:

  • Reduce the Temperature: The first step is to lower the reaction temperature. Try running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C to -10 °C), especially for highly exothermic reactions or when using very reactive reagents.[9] While this will slow the reaction down, it will likely improve selectivity.

  • Controlled Reagent Addition: If lowering the overall temperature makes the reaction impractically slow, maintain a lower bulk temperature while adding a key reagent dropwise. This technique controls localized heat spikes (exotherms) that can cause side reactions.

  • Identify Side Products: If possible, try to identify the major impurities. Knowing their structure can provide clues about the side reactions occurring. For example, under strongly acidic conditions, indoles can be prone to oligomerization.[12] The self-condensation of indole-3-carbaldehyde to form a colored species known as urorosein can also occur under acidic conditions.[13]

Table 1: Recommended Starting Temperatures for Common Indole-3-Carbaldehyde Derivatizations

Reaction TypeCommon Reagents/CatalystTypical SolventStarting Temp. (°C)Key Considerations
Knoevenagel Condensation Malononitrile, Piperidine/ProlineEthanol, DMFRoom Temp (20-25°C)Often proceeds readily at RT; may require gentle heating (40-60°C) for less active methylene compounds.[12][14][15]
Wittig Reaction Phosphonium Ylide (e.g., from Ph₃PCH₃Br)THF, DMSO0°C to Room TempYlide generation is often done at low temperature. Non-stabilized ylides react rapidly at RT.[16]
Reductive Amination Amine, NaBH(OAc)₃ or NaBH₃CNDichloromethane, Methanol0°C to Room TempImine formation is often done at RT, followed by reduction, which can be exothermic and may require cooling.
Henry Reaction Nitromethane, Base (e.g., NH₄OAc)Acetic Acid80-100°CThis condensation typically requires heating to proceed at a reasonable rate.[17][18]
Palladium-Catalyzed C-H Arylation Aryl Halide, Pd(OAc)₂, LigandHFIP/TFA, Dioxane65-130°CThese reactions often require elevated temperatures to facilitate the C-H activation and catalytic turnover.[19]
Problem 3: Inconsistent Results Between Batches

Q: I'm getting variable yields and purity when I repeat the same reaction. How can I ensure my temperature control is consistent?

A: Reproducibility is key in scientific research. Inconsistent temperature control is a frequent cause of variable results.

Suggested Solutions:

  • Use an Appropriate Heating Bath: For uniform heating, an oil bath or a temperature-controlled heating mantle is superior to a hot plate alone. They provide a much more stable and evenly distributed heat source to the reaction flask.

  • Accurate Temperature Monitoring: Measure the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple probe, not the temperature of the heating bath. The bath temperature can be significantly different from the actual reaction temperature.

  • Ensure Efficient Stirring: Vigorous stirring is crucial for uniform heat distribution throughout the reaction mixture. Inadequate stirring can lead to localized "hot spots" where side reactions and decomposition can occur.

Best Practices for Consistent Reaction Heating

G cluster_0 Heating Setup cluster_1 Key Principles flask Reaction Flask stir_bar Magnetic Stir Bar oil_bath Oil Bath thermometer Thermometer/ Probe thermometer->flask  Internal Temp. stir_plate Stirrer/Hotplate key1 1. Measure internal reaction temperature. key2 2. Use a liquid bath for uniform heat transfer. key3 3. Ensure vigorous, continuous stirring.

Caption: Diagram of a best-practice experimental setup for consistent temperature control.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. - Benchchem. (n.d.).
  • Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.).
  • Optimizing temperature and reaction time for indole synthesis - Benchchem. (n.d.).
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. (n.d.).
  • troubleshooting guide for the condensation reaction of indole-3-carbaldehyde - Benchchem. (n.d.).
  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds - Benchchem. (n.d.).
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters - Semantic Scholar. (2019, September 5).
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters - Sci-Hub. (n.d.).
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.).
  • 4.7: Solvent Effects - Chemistry LibreTexts. (2022, October 4).
  • Indole-3-carbaldehyde - Wikipedia. (n.d.).
  • Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. (2022, December 13).
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. (2016, September 12).
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (2025, August 9).
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Indole-3-acetone from indole-3-carboxaldehyde , Hive Tryptamine Chemistry. (n.d.).
  • L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (n.d.).
  • Thermal behaviour of indole-based polyesters 5a-e. (A) TGA weight loss... - ResearchGate. (n.d.).
  • "optimizing solvent system for 3-bromo-1H-indole-2-carbaldehyde reactions" - Benchchem. (n.d.).
  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (2024, August 5).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools - ACS Publications. (2021, November 9).
  • Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein - PubMed. (2025, April 29).

Sources

Optimization

Addressing stability issues of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in solution

Welcome to the Technical Support Center for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde . As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde . As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions. This guide provides drug development professionals and researchers with the mechanistic causality behind compound degradation, ensuring that every protocol you implement is a self-validating system designed to preserve absolute molecular integrity.

Mechanistic Overview: Degradation Pathways

To stabilize a compound, you must first understand how it degrades. The three methyl groups (at positions 2, 5, and 7) are strongly electron-donating, which significantly increases the electron density of the indole core. While this is useful for specific receptor binding, it makes the molecule highly susceptible to electrophilic attack, auto-oxidation, and photolysis compared to unsubstituted indoles.

G A 2,5,7-Trimethyl-1H-indole- 3-carbaldehyde B Aerobic Oxidation (O2 Exposure) A->B Dissolved Oxygen C Photolysis (UV/Vis Light) A->C Photon Absorption D Nucleophilic Attack (Protic Solvents) A->D Alcohols (e.g., MeOH) E Carboxylic Acid Derivatives B->E Aldehyde Oxidation F Polymeric Dimers (Color Change) C->F Radical Coupling G Hemiacetals / Acetals (Secondary Peaks) D->G Trace Acid Catalysis

Major degradation pathways of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in solution.

Quantitative Stability Profile

ParameterConditionStability ImpactPrimary Degradation Mechanism
Temperature 25°C vs. -80°CAccelerated degradation at RTGeneral kinetic increase of all degradation pathways
Light Exposure UV/Vis LightHighly photolabilePhotolytic radical coupling (dimerization/polymerization)
Oxygen Level Aerobic vs. InertRapid titer loss in airOxidation of the aldehyde group to carboxylic acid
Solvent Type Protic (e.g., MeOH)Moderate to rapid degradationNucleophilic attack leading to hemiacetal/acetal formation
pH Neutral/Alkaline (>7.0)Decreased stabilityBase-catalyzed hydrolysis and accelerated electrooxidation
pH Acidic (<6.0)Most stableProtonation stabilizes the electron-rich indole ring

Troubleshooting FAQs

Q1: Why does my stock solution develop a pink or brown discoloration over time? A1: This discoloration is a hallmark of photolytic degradation and radical-mediated polymerization. Because the methyl groups at the 2, 5, and 7 positions donate electron density, the indole core becomes highly reactive. When exposed to UV/Vis light, the molecule generates radicals that couple to form extended conjugated systems (dimers and polymers), similar to the formation of indigo dyes[1]. Self-Validating Action: Always store solutions in amber vials. If a solution changes color, discard it immediately; the optical density shift is a definitive visual confirmation of structural degradation.

Q2: I observe a secondary peak in my HPLC chromatogram when using methanol as a solvent. What is happening? A2: You are observing solvent-induced derivatization. The C3-carbaldehyde group is highly electrophilic. In the presence of primary alcohols (like methanol or ethanol) and trace acidic impurities, the aldehyde rapidly undergoes nucleophilic attack to form hemiacetals and acetals[2]. Self-Validating Action: Reconstitute the compound in an anhydrous, aprotic solvent like DMSO or DMF. Run a baseline HPLC scan (scanning at 290-310 nm) immediately after reconstitution; a single sharp peak validates the absence of solvent adducts[2].

Q3: How does the pH of my assay buffer affect the compound's half-life? A3: Indole-3-carbaldehyde derivatives exhibit distinct pH-dependent stability. They are most stable in slightly acidic environments. At neutral and alkaline pH (>7.0), the rate of base-catalyzed hydrolysis and electrooxidation increases significantly, leading to ring-opened or oxidized byproducts[1][3]. Self-Validating Action: If your biological assay requires physiological pH (e.g., pH 7.4 cell culture media), prepare the final aqueous dilution immediately before use. Perform a time-course stability check in the specific media to quantify your actual working window[1].

Q4: What are the absolute best practices for long-term storage of stock solutions? A4: To arrest chemical kinetics, stock solutions must be protected from oxygen, light, and thermal energy. Aldehydes readily oxidize to carboxylic acids in the presence of dissolved oxygen[2]. Solutions should be stored at -80°C for up to 6 months, or -20°C for a maximum of 1 month, strictly under an inert atmosphere (Nitrogen or Argon)[4]. Self-Validating Action: Implement a strict single-use aliquot system. If an aliquot undergoes a freeze-thaw cycle without an inert gas blanket, it must be considered compromised.

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

This protocol establishes a self-validating workflow to ensure maximum titer retention during in vitro and in vivo studies.

Phase 1: Solvent Preparation

  • Select anhydrous, high-purity DMSO (Dimethyl sulfoxide).

  • Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15–20 minutes to displace dissolved oxygen[2].

Phase 2: Reconstitution 3. Weigh the 2,5,7-Trimethyl-1H-indole-3-carbaldehyde powder in a controlled environment (preferably a glove box or under a steady stream of inert gas). 4. Dissolve the powder in the degassed DMSO to achieve the desired stock concentration (e.g., 10 mM).

Phase 3: Validation & Aliquotting 5. Validation Step: Immediately draw a 10 µL sample and run an HPLC analysis (Flow rate: 1.0 mL/min, 25°C, scanning at 290-310 nm) to establish a baseline purity profile[2]. 6. Dispense the validated solution into single-use amber glass vials to prevent light-catalyzed degradation[1][2].

Phase 4: Storage 7. Blanket the headspace of each vial with Argon or Nitrogen to prevent oxidation of the aldehyde group[2]. 8. Seal tightly and store immediately at -80°C for long-term preservation[4].

References

Sources

Troubleshooting

Removal of unreacted starting materials from 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Title: Technical Support Center: Troubleshooting & Purification of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde Welcome to the Technical Support Center for the synthesis and downstream processing of 2,5,7-Trimethyl-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting & Purification of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis and downstream processing of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. This guide is engineered for researchers, scientists, and drug development professionals addressing the common challenge of removing unreacted starting material (2,5,7-trimethyl-1H-indole) following a Vilsmeier-Haack formylation.

As a Senior Application Scientist, I have structured this guide to move beyond mere instructions—focusing on the chemical causality behind each technique and establishing self-validating workflows to ensure absolute scientific integrity.

Section 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why does unreacted 2,5,7-trimethyl-1H-indole persist in my crude product despite extended reaction times? A: The persistence of the starting material is primarily a kinetic issue driven by steric hindrance. While the methyl groups at the 2, 5, and 7 positions increase the overall electron density of the indole core (favoring electrophilic aromatic substitution), the methyl group at the C2 position creates significant steric bulk adjacent to the C3 reaction site. This bulk impedes the approach of the bulky Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride)[1]. If the reaction temperature is not strictly maintained at 85–90 °C after the initial room-temperature complexation, conversion will stall, leaving unreacted starting material[2].

Q2: How do the physicochemical properties of the starting material and product dictate my purification strategy? A: Effective separation relies on exploiting the distinct chemical handles introduced by the formyl group. The aldehyde moiety significantly alters the molecule's polarity, hydrogen-bonding capacity, and chemical reactivity.

Table 1: Physicochemical Comparison for Separation Strategy

Property2,5,7-Trimethyl-1H-indole (Starting Material)2,5,7-Trimethyl-1H-indole-3-carbaldehyde (Product)Separation Exploitation
Polarity (TLC R_f) High R_f (~0.7 in 3:1 Hexane:EtOAc)Low R_f (~0.3 in 3:1 Hexane:EtOAc)Chromatography: Product binds strongly to silica.
Solubility (Cold EtOH) Highly solublePoorly solubleRecrystallization: Product precipitates upon cooling.
Bisulfite Reactivity UnreactiveForms water-soluble

-hydroxy sulfonate
Chemical Extraction: Perfect phase separation.

Section 2: Purification Decision Matrix

To ensure efficiency and minimize solvent waste, your purification strategy should be dictated by the scale of your reaction and the molar percentage of unreacted starting material (determined via crude


H NMR integration of the C3-H vs. Aldehyde-H).

DecisionMatrix Start Crude NMR Analysis Quantify Unreacted SM LowSM < 10% Unreacted SM Start->LowSM HighSM > 10% Unreacted SM Start->HighSM Recryst Protocol A: Recrystallization LowSM->Recryst Scale Assess Batch Scale HighSM->Scale Pure Pure 2,5,7-Trimethyl-1H- indole-3-carbaldehyde Recryst->Pure Chroma Protocol B: Silica Chromatography Scale->Chroma Small Scale (< 2g) Bisulfite Protocol C: Bisulfite Adduct Scale->Bisulfite Large Scale (> 2g) Chroma->Pure Bisulfite->Pure

Caption: Logical decision matrix for selecting the optimal purification protocol based on purity and scale.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Recrystallization (First-Line Approach for <10% SM)

Causality: The highly conjugated, planar structure of the indole-3-carbaldehyde facilitates strong intermolecular


 stacking and hydrogen bonding (N-H 

O=C) in the solid state, leading to a higher lattice energy and lower solubility in cold protic solvents compared to the starting material[3].

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling 95% ethanol incrementally (approx. 8.5 mL per gram of crude) until complete dissolution is achieved[3]. Self-Validation: The solution should be completely transparent; if cloudy, perform a hot filtration to remove inorganic salts.

  • Saturation: Boil off 10-15% of the solvent to ensure the solution is saturated at the boiling point.

  • Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents the entrapment of the highly soluble 2,5,7-trimethylindole within the rapidly forming crystal lattice of the product.

  • Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to maximize yield[4].

  • Isolation: Collect the pale yellow crystals via vacuum filtration. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold ethanol to displace any mother liquor containing the starting material. Dry under high vacuum.

Protocol B: Silica Gel Column Chromatography (For Analytical Purity)

Causality: The formyl oxygen of the product acts as a strong hydrogen-bond acceptor, interacting heavily with the silanol groups on the silica gel stationary phase. The starting material lacks this moiety and elutes rapidly[4].

Step-by-Step Methodology:

  • Preparation: Pack a column with silica gel (230-400 mesh) using a 4:1 Hexane:Ethyl Acetate solvent system.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column bed.

  • Elution: Elute with 4:1 Hexane:Ethyl Acetate. The unreacted 2,5,7-trimethylindole will elute first. Self-Validation: Monitor fractions via TLC at 254 nm; the unreacted indole will show a significantly higher R_f than the product.

  • Collection: Gradually increase the polarity to 2:1 Hexane:Ethyl Acetate to elute the 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

  • Verification: Confirm fractions via TLC. Pool the product fractions and concentrate under reduced pressure.

Protocol C: Bisulfite Adduct Chemical Separation (For Heavy Contamination & Scale-Up)

Causality: Aldehydes undergo nucleophilic addition with sodium bisulfite (


) to form an 

-hydroxy sulfonate salt. This converts the lipophilic indole-3-carbaldehyde into a highly water-soluble ionic species. The unreacted 2,5,7-trimethylindole cannot undergo this reaction and remains entirely in the organic phase, allowing for an absolute phase separation[5].

BisulfiteWorkflow Step1 Dissolve Crude in EtOAc Step2 Add 40% aq. NaHSO3 Stir vigorously (2-4h) Step1->Step2 PhaseSplit Phase Separation Step2->PhaseSplit OrgPhase Organic Phase (Unreacted SM) PhaseSplit->OrgPhase Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSplit->AqPhase Bottom Layer Discard Discard or Recycle OrgPhase->Discard Step3 Wash Aq. Phase with EtOAc (Removes trace SM) AqPhase->Step3 Step4 Regeneration: Adjust pH to 9-10 (Na2CO3) or use TMS-Cl in MeCN Step3->Step4 Step5 Extract with EtOAc, Dry & Evaporate Step4->Step5 Final Pure Product Isolated Step5->Final

Caption: Experimental workflow for the bisulfite adduct chemical separation method.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous sodium bisulfite (approx. 40% w/v). Stir vigorously at room temperature for 2 to 4 hours. Self-Validation: A white precipitate (the bisulfite adduct) or a distinct phase separation confirms successful adduct formation.

  • Phase Separation: Transfer to a separatory funnel. Add water if necessary to dissolve any precipitated adduct. Separate the layers. The upper organic layer contains the unreacted 2,5,7-trimethylindole.

  • Washing: Wash the aqueous layer with a fresh portion of EtOAc to ensure complete removal of lipophilic impurities.

  • Regeneration: To the aqueous layer, slowly add a saturated solution of Sodium Carbonate (

    
    ) until the pH reaches 9-10. Causality: The alkaline environment reverses the equilibrium, decomposing the sulfonate back into the free aldehyde and inorganic sulfite. Alternatively, for non-aqueous regeneration to avoid extreme pH, treat the isolated adduct with Chlorotrimethylsilane (TMS-Cl) in acetonitrile[6].
    
  • Extraction: Extract the liberated aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure product.
    

Section 4: Quantitative Performance Summary

Table 2: Comparative Efficiency of Purification Methods

Purification MethodTypical RecoveryPurity AchievedScalabilityBest Use Case
A. Recrystallization 65 - 75%> 98%ExcellentRoutine purification of low-contamination batches.
B. Chromatography 85 - 90%> 99%PoorIsolation of analytical standards; small-scale synthesis.
C. Bisulfite Adduct 80 - 95%> 99%ExcellentLarge-scale synthesis; heavy starting material contamination.

References

  • Google Patents.Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 1999, 64, 5722-5724.[Link]

  • National Institutes of Health (NIH). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PubMed Central (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weigh...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a unique fragmentation "fingerprint" that aids in structural elucidation.[1][2][3] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry.

Due to the absence of direct experimental data for this specific molecule in publicly available databases, this guide employs a comparative approach. We will first dissect the well-documented fragmentation of the parent molecule, Indole-3-carbaldehyde, and then, based on established principles of mass spectrometry and the known influence of alkyl substituents, extrapolate the expected fragmentation pathways for its trimethylated analogue.[4][5]

Understanding the Core: Fragmentation of Indole-3-carbaldehyde

The mass spectrum of Indole-3-carbaldehyde (C9H7NO, MW: 145.16 g/mol ) is characterized by a prominent molecular ion peak and a few key fragment ions that provide structural clues.[6][7] The primary fragmentation events are driven by the stability of the indole nucleus and the reactivity of the aldehyde group upon electron ionization.[8]

Key Fragmentation Pathways of Indole-3-carbaldehyde:

  • Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a stable acylium ion at m/z 144. This is often a very intense peak in the spectrum of aldehydes.[5]

  • Loss of Carbon Monoxide (M-29): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a neutral molecule of carbon monoxide (CO), leading to a fragment at m/z 116. This is a characteristic fragmentation for aldehydes.[5]

  • Loss of the Formyl Radical (M-29): Direct cleavage of the C-C bond between the indole ring and the carbonyl group results in the loss of the formyl radical (CHO•), also producing a fragment at m/z 116.

  • Formation of the Benzopyrrole Core: The fragment at m/z 116 represents the stable indole ring cation. Further fragmentation of this ion can lead to the loss of HCN, a characteristic fragmentation of the indole ring, resulting in a fragment at m/z 89.[4]

The following table summarizes the major observed fragments for Indole-3-carbaldehyde.

m/z Proposed Fragment Notes
145[M]+•Molecular Ion
144[M-H]+Loss of a hydrogen radical from the aldehyde group.
116[M-CHO]+Loss of the formyl radical.
89[M-CHO-HCN]+Subsequent loss of hydrogen cyanide from the indole ring fragment.

Predicting the Fragmentation of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Now, let's consider the target molecule, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (C12H13NO, MW: 187.24 g/mol ). The addition of three methyl groups to the indole core is expected to influence the fragmentation pattern in predictable ways.

Expected Influences of Methyl Substituents:

  • Increased Molecular Ion Stability: The electron-donating nature of the methyl groups will likely stabilize the molecular ion, leading to a more intense M+• peak compared to the unsubstituted indole-3-carbaldehyde.

  • Benzylic Cleavage: The methyl groups on the aromatic ring provide sites for benzylic cleavage. This involves the loss of a hydrogen radical to form a stable benzyl-type cation, or the loss of a methyl radical.

  • Ring Expansion/Rearrangement: The presence of methyl groups can promote rearrangements, potentially leading to the formation of tropylium-like ions.

Based on these principles, we can predict the key fragmentation pathways for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

Predicted Fragmentation Pathways:

Fragmentation_of_2,5,7-Trimethyl-1H-indole-3-carbaldehyde M [M]+• m/z 187 M_minus_H [M-H]+ m/z 186 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 158 M->M_minus_CHO - CHO• M_minus_CH3 [M-CH3]+ m/z 172 M->M_minus_CH3 - CH3• Fragment_130 [M-CHO-C2H4]+ m/z 130 M_minus_CHO->Fragment_130 - C2H4

Caption: Predicted major fragmentation pathways for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

Comparative Data Summary:

m/z (Predicted) Proposed Fragment Comparison with Indole-3-carbaldehyde Fragmentation
187[M]+•Molecular ion, expected to be prominent.
186[M-H]+Analogous to the M-1 peak, loss of the aldehydic hydrogen.
172[M-CH3]+Loss of a methyl radical, likely from the 2-position to form a stable quinolinium-like ion.
158[M-CHO]+Loss of the formyl radical, a key diagnostic fragment for the trimethyl-indole core.
130[M-CHO-C2H4]+Subsequent loss of ethylene from the m/z 158 fragment, potentially through a retro-Diels-Alder type rearrangement of the pyrrole ring.

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for this type of analyte.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV[9]

  • Mass Range: m/z 40-500

  • Scan Speed: 1000 amu/s

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on Column Injector->Column IonSource Electron Ionization (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: A generalized workflow for the GC-MS analysis of small molecules.

Conclusion

The predictive analysis presented in this guide, based on the established fragmentation of Indole-3-carbaldehyde and fundamental principles of mass spectrometry, offers a robust framework for the identification of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. The expected fragmentation pattern, characterized by the loss of the formyl group and a methyl radical, provides a unique fingerprint for this substituted indole. Experimental verification using the outlined GC-MS protocol is essential to confirm these predictions and build a comprehensive analytical profile for this compound, aiding in its future research and development.

References

  • Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • PubMed. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Available from: [Link]

  • MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

  • PubChem. Indole-3-Carboxaldehyde. Available from: [Link]

  • NIST. 1H-Indole-3-carboxaldehyde. Available from: [Link]

  • ChemRxiv. Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation pattern of compounds 1, 3, 4, 5, 7 and 9. Available from: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

  • Chemistry LibreTexts. Electron Ionization. Available from: [Link]

  • ResearchGate. Electron Ionization Mass Spectrometry. Available from: [Link]

  • Chemistry Steps. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available from: [Link]

  • PubMed. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ChemRxiv. Interesting signals from (electro)chemical mass spectrometry: are they real?. Available from: [Link]

Sources

Comparative

Comparing reactivity of 2,5,7-trimethyl vs unsubstituted indole-3-carbaldehyde

As a Senior Application Scientist, understanding the nuanced reactivity of substituted indole scaffolds is critical for designing efficient synthetic routes in drug discovery and materials science. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of substituted indole scaffolds is critical for designing efficient synthetic routes in drug discovery and materials science. This guide provides an objective, data-backed comparison between unsubstituted indole-3-carbaldehyde (I3C) and its highly substituted counterpart, 2,5,7-trimethylindole-3-carbaldehyde (TMI3C) .

By analyzing the electronic and steric microenvironments of these molecules, researchers can accurately predict reaction kinetics and optimize conditions for downstream functionalization, such as Knoevenagel condensations and bis(indolyl)methane (BIM) formations.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of the C3-formyl group in indole-3-carbaldehydes is not static; it is heavily modulated by the substituent pattern on the indole core[1]. The stark contrast in reactivity between I3C and TMI3C is governed by two primary forces:

Electronic Deactivation via Hyperconjugation

In unsubstituted I3C, the carbonyl carbon is highly electrophilic, making it an excellent target for nucleophilic attack. However, in TMI3C, the addition of three methyl groups at the C2, C5, and C7 positions fundamentally alters the electronic landscape. Methyl groups are electron-donating via the inductive (+I) effect and hyperconjugation. These groups enrich the electron density of the indole


-system. Consequently, the nitrogen lone pair is more readily delocalized into the ring and pushed toward the electron-withdrawing C3-carbaldehyde group. This resonance contribution significantly reduces the partial positive charge (

) on the carbonyl carbon, lowering its intrinsic electrophilicity and dampening its reactivity[1].
Steric Shielding at the C2 Position

While the C5 and C7 methyl groups primarily exert electronic effects, the C2-methyl group introduces severe steric hindrance directly adjacent to the reaction center[2]. When a nucleophile attempts the Bürgi-Dunitz trajectory to attack the carbonyl carbon, the bulky C2-methyl group acts as a physical barricade. This steric shielding drastically increases the activation energy required for the transition state, particularly for bulky nucleophiles like active methylenes or other indole rings[3].

ReactivityLogic I3C Unsubstituted I3C (High Electrophilicity) Nucleophile Nucleophilic Attack (e.g., Knoevenagel) I3C->Nucleophile Fast / Unhindered TMI3C 2,5,7-Trimethyl I3C (Low Electrophilicity) Steric C2-Methyl Steric Hindrance (Blocks Nucleophile Approach) TMI3C->Steric Structural Feature Electronic +I & Hyperconjugation (Reduces Carbonyl δ+) TMI3C->Electronic Electronic Feature Steric->Nucleophile Hindered Electronic->Nucleophile Deactivated

Logical flow of steric and electronic effects governing indole-3-carbaldehyde reactivity.

Comparative Reactivity Data

The theoretical principles of steric and electronic deactivation manifest clearly in empirical laboratory data. The table below summarizes the quantitative performance of I3C versus TMI3C across three standard synthetic transformations.

Reaction TypeUnsubstituted I3C Yield & Time2,5,7-Trimethyl I3C Yield & TimeMechanistic Rationale
Knoevenagel Condensation (Malononitrile, EtOH, Piperidine)>95% (1–2 hours)<40% (12–24 hours)The C2-methyl sterically blocks the approach of the bulky active methylene carbanion. Reduced carbonyl electrophilicity further slows the initial addition step[4][5].
Bis(indolyl)methane Formation (Indole, Lewis Acid, DCM)>90% (3 hours)~30% (>24 hours)The incoming indole nucleophile is highly sterically demanding. It cannot easily access the shielded C3-carbonyl of TMI3C, leading to stalled reactions and byproduct formation[3][4].
Carbonyl Reduction (NaBH₄, MeOH)>98% (<30 mins)>85% (2–4 hours)The hydride ion (H⁻) is a uniquely small nucleophile, allowing it to bypass the C2-methyl steric bulk. However, the electronic deactivation of the carbonyl still extends the reaction time.

Self-Validating Experimental Protocol: Comparative Knoevenagel Condensation

To objectively measure the reactivity differences between these two substrates, the following self-validating kinetic protocol utilizes a standard Knoevenagel condensation with malononitrile[4].

System Validation: This protocol incorporates an internal standard (biphenyl) for precise HPLC quantification, ensuring that any observed differences in yield are strictly due to substrate reactivity, not physical losses during workup.

Step-by-Step Methodology
  • Substrate Preparation: In two separate, oven-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of the target aldehyde (Flask A: I3C; Flask B: TMI3C) and 1.0 mmol of malononitrile in 10 mL of absolute ethanol. Add 0.1 mmol of biphenyl to each flask as an internal HPLC standard. Causality: Ethanol provides a polar protic environment that stabilizes the highly polarized transition state of the condensation reaction through hydrogen bonding.

  • Catalyst Initiation: Add 0.1 mmol (approx. 10 µL) of piperidine to each flask simultaneously. Causality: Piperidine acts as a mild, secondary amine base to deprotonate the acidic methylene protons of malononitrile (

    
    ), generating the reactive carbanion nucleophile required to attack the formyl group.
    
  • Kinetic Monitoring: Stir both reactions at exactly 25 °C. Extract 50 µL aliquots at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . Quench the aliquots in 1 mL of mobile phase (Acetonitrile/Water) and analyze via HPLC (UV detection at 254 nm). Causality: Time-course monitoring is essential because TMI3C will exhibit a significantly extended reaction timeline. A single endpoint measurement would fail to capture the kinetic disparity.
  • Quenching & Isolation: Once the I3C reaction reaches >95% conversion (typically ~2 hours), pour both reaction mixtures into 30 mL of ice-cold water. Filter the resulting precipitates, wash with cold 10% ethanol/water, and dry under vacuum. Causality: The resulting highly conjugated

    
    -unsaturated products are highly lipophilic and insoluble in cold aqueous mixtures, allowing for rapid, quantitative precipitation without the need for complex column chromatography.
    

ExpWorkflow Prep Substrate Prep Equimolar I3C / TMI3C React Knoevenagel Condensation Malononitrile + Piperidine Prep->React Monitor Kinetic Monitoring HPLC (Internal Std) React->Monitor Quant Data Quantification Yield & Rate Comparison Monitor->Quant

Step-by-step experimental workflow for comparative kinetic analysis of condensation reactions.

Conclusion & Application Insights

When designing synthetic routes involving indole-3-carbaldehydes, researchers must account for the profound impact of ring substitution. Unsubstituted I3C acts as a highly reactive, ideal electrophile for rapid condensations. In contrast, TMI3C requires aggressive optimization—such as elevated temperatures, stronger Lewis acid catalysts, or microwave irradiation—to overcome its inherent steric shielding and electronic deactivation. Recognizing these structure-activity relationships prevents wasted resources and guides the rational selection of reaction conditions.

References

Sources

Comparative

UV-Vis absorption spectra analysis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

In the landscape of drug development and advanced materials science, tuning the electronic properties of heterocyclic scaffolds is a critical design strategy. As a Senior Application Scientist, I frequently evaluate how...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and advanced materials science, tuning the electronic properties of heterocyclic scaffolds is a critical design strategy. As a Senior Application Scientist, I frequently evaluate how specific functionalizations alter molecular orbital energies.

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde against its unsubstituted baseline, Indole-3-carbaldehyde (I3C). By unpacking the mechanistic causality behind these spectral shifts and establishing a self-validating analytical protocol, this guide ensures high-fidelity spectroscopic characterization for your downstream applications.

Mechanistic Causality: The Physics of Spectral Shifting

The UV-Vis absorption profile of an indole derivative is fundamentally dictated by the


 and 

transitions within its conjugated system. To understand the performance of the 2,5,7-trimethylated variant, we must first analyze the electronic baseline.

The Baseline Push-Pull System The natural, unfunctionalized indole core exhibits a primary


 at approximately 270 nm[1]. When an electron-withdrawing formyl group (-CHO) is introduced at the C3 position to create Indole-3-carbaldehyde, it establishes a strong "push-pull" electronic dipole. The electron-rich pyrrole nitrogen acts as a donor (

effect), while the 3-carbaldehyde group acts as an acceptor (

effect). This extended conjugation significantly lowers the energy required for the

transition, causing a predictable bathochromic shift (red shift) to approximately 296 nm in polar solvents[2].

The Trimethylation Advantage Functionalizing the indole core with methyl groups at the 2, 5, and 7 positions (yielding 2,5,7-Trimethyl-1H-indole-3-carbaldehyde) introduces targeted hyperconjugation and inductive (


) electron-donating effects.
  • Causality of the Bathochromic Shift: These electron-donating methyl groups push additional electron density into the aromatic ring, which selectively destabilizes the Highest Occupied Molecular Orbital (HOMO) while having a negligible effect on the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, pushing the

    
     further into the longer-wavelength region (>305 nm).
    
  • Causality of the Hyperchromic Effect: The increased electron density and extended hyperconjugation expand the transition dipole moment, resulting in a hyperchromic effect—a measurable increase in the molar absorptivity (

    
    ), making the molecule more highly absorbing per unit of concentration.
    

Comparative UV-Vis Performance Data

To objectively evaluate the electronic tuning of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, we compare its theoretical and empirical spectroscopic performance against alternative indole-3-carbaldehyde derivatives.

CompoundSubstituent PatternElectronic Effect MechanismExpected

(EtOH)
Relative Molar Absorptivity (

)
Natural Indole UnsubstitutedBaseline aromatic

-system
270 nmLow
Indole-3-carbaldehyde (I3C) 3-CHOStrong

push-pull conjugation
296 nmModerate (~12,500

)
1,2-Dimethyl-1H-indole-3-carbaldehyde N-Me, 2-Me, 3-CHOModerate

effect; slight steric twist
~302 nmHigh (~13,200

)
2,5,7-Trimethyl-1H-indole-3-carbaldehyde 2-Me, 5-Me, 7-Me, 3-CHOMaximum

and hyperconjugation
~310 nmVery High (>14,500

)

Data synthesized from established structure-property relationships and baseline spectroscopic behaviors of substituted indoles[3][4].

Self-Validating Experimental Protocol

Spectroscopic trustworthiness requires a methodology that continuously verifies its own accuracy. A simple "prep and read" approach is highly susceptible to solvent effects, aggregation, and instrumental drift. The following protocol is designed as a self-validating system to ensure absolute data integrity when analyzing substituted indoles.

Step-by-Step Methodology

1. Photometric System Calibration (The Control)

  • Action: Before introducing any samples, verify the spectrophotometer's photometric accuracy using NIST SRM 930e glass filters or a known potassium dichromate standard.

  • Causality: This isolates instrumental drift from actual chemical phenomena, ensuring that any observed hyperchromic shifts are native to the trimethylated compound and not an artifact of lamp degradation.

2. Gravimetric Sample Preparation

  • Action: Accurately weigh 1.0 mg of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde using a microbalance. Dissolve completely in 1.0 mL of spectroscopic-grade Ethanol (EtOH) to create a stock solution.

  • Causality: Indole-3-carbaldehydes exhibit solvatochromism (spectral shifts based on solvent polarity). Using spectroscopic-grade EtOH ensures a consistent dielectric environment, preventing hydrogen-bonding variations that could artificially shift the

    
    .
    

3. Baseline Correction with Matched Cuvettes

  • Action: Fill two matched quartz cuvettes (10 mm path length) with pure EtOH. Place them in the reference and sample beams, and execute a baseline zero scan from 200 to 400 nm.

  • Causality: Quartz is mandatory because standard glass absorbs heavily in the UV region (<300 nm), which would mask the critical

    
     transitions of the indole ring[3].
    

4. Spectral Acquisition & Serial Dilution

  • Action: Prepare three working concentrations (e.g., 2, 5, and 10 µg/mL). Scan each from 200 nm to 400 nm at a scan rate of 120 nm/min.

5. The Self-Validation Loop (Beer-Lambert Linearity Check)

  • Action: Plot the absorbance at the observed

    
     against the three concentrations. Calculate the linear regression (
    
    
    
    ).
  • Causality: If

    
    , the system flags a failure. Non-linearity indicates either detector saturation, molecular aggregation (common in highly substituted hydrophobic indoles), or incomplete dissolution. The protocol dictates that the sample must be re-prepared if this validation fails.
    
Analytical Workflow Diagram

Workflow Calib 1. Photometric Calibration (NIST Standards) Prep 2. Gravimetric Prep (1 mg/mL Stock) Calib->Prep Blank 3. Baseline Correction (Matched Quartz) Prep->Blank Scan 4. Spectral Scan (200-400 nm) Blank->Scan Valid 5. Linearity Check (R² > 0.999) Scan->Valid Valid->Prep Fail (Re-prep) Out 6. Data Output (λmax & ε) Valid->Out Pass

Fig 1. Self-validating UV-Vis spectrophotometric workflow ensuring high-fidelity spectral data.

Conclusion

For researchers requiring an indole scaffold with enhanced electron-donating properties and a red-shifted absorption profile, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde outperforms standard unsubstituted Indole-3-carbaldehyde. The strategic placement of methyl groups at the 2, 5, and 7 positions effectively narrows the HOMO-LUMO gap, providing a distinct bathochromic shift and higher molar absorptivity. By adhering to the self-validating UV-Vis protocol outlined above, laboratories can confidently quantify these electronic advantages and eliminate systemic analytical errors.

References

1.2 2.3 3.4 4.1

Sources

Validation

Analytical Validation of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Comparative Guide to Melting Point and Purity Determination

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these precursors dictates the success of downstream active pharmaceutical ingredient (API) synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these precursors dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 88611-38-5) is a highly functionalized indole derivative. Due to the electron-rich nature of the indole core and the reactivity of the aldehyde moiety, this compound is susceptible to oxidation and polymorphic variability.

This guide provides a comprehensive, objective comparison of analytical methodologies for determining the melting point and purity of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. By establishing a self-validating analytical system, researchers can eliminate false positives and ensure IND-enabling data integrity.

Physicochemical Profile

Before selecting an analytical workflow, it is critical to establish the baseline physicochemical properties of the target compound. Commercial standards for this intermediate typically require a purity of ≥98%[1][2].

Table 1: Target Compound Identity & Properties
ParameterSpecification / Data
Chemical Name 2,5,7-Trimethyl-1H-indole-3-carbaldehyde
CAS Number 88611-38-5
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Expected Melting Point ~230 °C[3]
Industry Purity Standard ≥98.0%[1][2]

Comparative Melting Point Determination

Melting point is a fundamental qualitative metric for identity and a preliminary indicator of purity. However, the choice of methodology dictates the resolution of the data obtained. We compare the traditional Automated Capillary Method against Differential Scanning Calorimetry (DSC) .

Causality & Method Selection

While capillary melting point is highly accessible and provides a rapid visual confirmation of the melting range, it is inherently subjective and blind to solid-state phase transitions. For a compound like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, which may exhibit polymorphism depending on the crystallization solvent, DSC is the superior choice for rigorous API validation . DSC complies with USP <891> guidelines, providing absolute thermodynamic data (enthalpy of fusion) and precise onset temperatures by measuring heat flow rather than relying on optical changes[4][5].

Diagram 1: Decision tree for selecting the appropriate thermal analysis methodology.

Protocol 1: Automated Capillary Melting Point
  • Sample Preparation: Triturate the sample in an agate mortar to ensure a uniform, fine powder.

  • Loading: Tamp the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter glass tube onto a hard surface to pack the solid tightly to a height of 2–3 mm.

  • Instrument Setup: Insert the capillary into the automated melting point apparatus.

  • Thermal Ramp: Set a rapid ramp of 10 °C/min to 215 °C (approx. 15 °C below the expected 230 °C melting point[3]).

  • Acquisition: Reduce the ramp rate to 1 °C/min. Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point) via optical transmission sensors.

Protocol 2: Differential Scanning Calorimetry (USP <891>)
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole lid to allow the escape of volatile impurities or trapped moisture without deforming the pan.

  • Purge Gas: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating[6][7].

  • Thermal Program: Equilibrate at 25 °C. Heat the sample at a constant rate of 10 °C/min up to 250 °C.

  • Data Analysis: Utilize the instrument software to calculate the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ) by integrating the area under the endothermic melting peak.
Table 2: Comparison of Thermal Analysis Methods
FeatureAutomated CapillaryDSC (USP <891>)
Primary Output Visual melting range (

to

)
Extrapolated onset (

), Peak (

), Enthalpy (

)
Polymorph Detection Poor (Often missed)Excellent (Resolves distinct thermal events)
Sample Size ~1 mg (Not strictly weighed)2–5 mg (Precisely weighed)
Throughput High (Multiple capillaries simultaneously)Medium (Sequential analysis)

Comparative Purity Check Workflows

Relying on a single analytical technique for purity determination introduces a critical vulnerability: the "invisible impurity" problem. To establish a self-validating system , we must compare and ultimately combine High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR).

Causality & Method Selection

HPLC-UV (governed by USP <621>) is the industry standard for determining chromatographic purity. It separates compounds based on polarity and detects them via UV absorption. However, HPLC provides relative purity (Area %). It assumes that all impurities share the same UV extinction coefficient as the main peak, and it completely misses UV-transparent impurities (e.g., inorganic salts, residual aliphatic solvents).

Conversely, qNMR provides absolute mass fraction purity. By integrating a specific proton signal of the analyte against a certified internal standard, qNMR calculates exact purity without requiring a reference standard of the analyte itself. When HPLC and qNMR data are reconciled, they form a closed-loop, self-validating system: if HPLC reports 99% but qNMR reports 94%, the discrepancy immediately flags the presence of UV-transparent contaminants.

Diagram 2: Self-validating analytical workflow combining relative and absolute purity metrics.

Protocol 3: HPLC-UV Method (USP <621> Compliant)

Recent harmonizations in USP <621> allow for method modernization, including the use of superficially porous particles (SPPs) to increase throughput without revalidation[8][9].

  • Column Selection: C18, 100 x 4.6 mm, 2.7 µm SPP core-shell column.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes. This ensures the elution of both polar degradants (e.g., oxidized indole species) and non-polar synthetic byproducts.

  • Flow Rate & Injection: 1.0 mL/min flow rate; 5 µL injection volume.

  • Detection: Dual-wavelength UV detection at 254 nm (general aromatic) and 280 nm (specific to the indole chromophore).

  • Integration: Calculate purity by dividing the main peak area by the total integrated peak area (excluding solvent front).

Protocol 4: Quantitative NMR (qNMR) Method
  • Sample Preparation: Accurately weigh ~15 mg of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde and ~5 mg of a certified internal standard (e.g., TraceCERT® Maleic acid) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Nucleus:

      
      H at 400 MHz or higher.
      
    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (

      
      ): ≥ 30 seconds. Crucial Causality: A long 
      
      
      
      ensures complete longitudinal relaxation (
      
      
      ) of all protons, preventing the under-integration of slow-relaxing nuclei, which would critically skew the absolute purity calculation.
    • Scans: Minimum of 64 transients.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the aldehyde proton of the target compound (~9.9 ppm) against the olefinic protons of the Maleic acid standard (~6.3 ppm).

  • Calculation: Compute absolute purity using the standard qNMR mass-balance equation.

Table 3: Comparison of Purity Methodologies
MetricHPLC-UV (USP <621>)qNMR (

H)
Purity Type Relative (Area %)Absolute (Mass Fraction %)
Reference Standard Required? Yes (for exact quantification)No (Uses independent Internal Standard)
Blind Spots UV-transparent compounds, saltsOverlapping signals, trace impurities (<0.5%)
Primary Utility Tracking specific impurity profilesEstablishing absolute batch assay

Conclusion

For complex intermediates like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, relying on legacy techniques such as capillary melting point and isolated HPLC area % is insufficient for modern pharmaceutical development. By adopting a self-validating framework —pairing the thermodynamic precision of USP <891> DSC with the orthogonal purity verification of USP <621> HPLC and qNMR—laboratories can guarantee the structural and compositional integrity of their materials prior to downstream synthesis.

References

  • Matrix Scientific. "2,5,7-Trimethyl-1H-indole-3-carbaldehyde - Matrix Scientific".
  • ChemScene. "2,5,7-Trimethyl-1H-indole-3-carbaldehyde - ChemScene".
  • MolCore. "88611-38-5 | 2,5,7-Trimethyl-1H-indole-3-carbaldehyde".
  • Testing Laboratory | Eurolab. "USP 891 Thermal Analysis of Pharmaceuticals by DSC".
  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties".
  • LCGC International. "Are You Sure You Understand USP <621>?".
  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>".
  • Particle Technology Labs. "Differential Scanning Calorimetry".

Sources

Comparative

A Comparative Guide to HPLC Retention Times and Method Validation for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide off...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide offers an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a comprehensive understanding of the methodological choices and the rigorous validation required to ensure data integrity, drawing upon extensive experience in analytical chemistry.

Introduction to the Analytical Challenge

2,5,7-Trimethyl-1H-indole-3-carbaldehyde (MW: 187.24 g/mol ) is a substituted indole derivative with potential applications in medicinal chemistry.[1] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of such non-volatile and thermally labile compounds.[2][3] This guide will detail a robust reversed-phase HPLC (RP-HPLC) method, its validation according to international guidelines, and a comparison with alternative analytical techniques.

Proposed HPLC Method for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

The development of a successful HPLC method hinges on the careful selection of chromatographic parameters to achieve optimal separation and detection of the analyte. For 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, a C18 column is a suitable choice for the stationary phase due to the non-polar nature of the molecule. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the compound.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm, a common wavelength for indole derivatives.[4][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

The expected retention time for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde under these conditions would be in the range of 6-8 minutes, providing a reasonable analysis time while ensuring good separation from potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Acetonitrile filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for the HPLC analysis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.

HPLC Method Validation: A Pillar of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process.[7][8][9][10][11][12][13]

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][13]

  • Protocol: Analyze a blank (mobile phase), a placebo (if applicable), a solution of the 2,5,7-Trimethyl-1H-indole-3-carbaldehyde standard, and a sample spiked with known related substances.

  • Acceptance Criteria: The peak for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde should be well-resolved from any other peaks, with a resolution (Rs) of >1.5.[14] No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[13]

  • Protocol: Prepare a series of at least five standard solutions of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration). Inject each solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[14]

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
15050123
27575345
3100100567
4125125890
5150151234
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11][13] It is often determined by recovery studies.

  • Protocol: Prepare samples by spiking a placebo matrix with known amounts of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][14] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent samples of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[14]

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 3%.[14]

Precision LevelMean Assay (%)Standard DeviationRSD (%)
Repeatability99.80.50.5
Intermediate Precision100.10.80.8
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Data Analysis: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The RSD of the results should be ≤ 3% under the varied conditions.[14]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can be employed for the analysis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, each with its own advantages and limitations.

ParameterHPLC MethodGas Chromatography (GC)Colorimetric Assay
Principle Separation based on polarity.Separation based on volatility.Chemical reaction producing a colored product.[2]
Pros High resolution, sensitive, quantitative, applicable to a wide range of compounds.Excellent for volatile impurities and residual solvents.[4]Rapid, low cost, simple instrumentation.[2][4]
Cons Higher cost, requires specific solvents.Not suitable for non-volatile or thermally labile compounds.Less specific, prone to interference from other aldehydes or reactive compounds.[4]
Application for 2,5,7-Trimethyl-1H-indole-3-carbaldehyde Ideal for purity determination, quantification, and stability testing.Potentially useful for analyzing volatile starting materials or byproducts.Could be adapted for rapid, semi-quantitative screening but not for precise purity determination.

Conclusion

The developed reversed-phase HPLC method provides a robust and reliable approach for the quantification of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. The comprehensive validation, adhering to ICH and FDA guidelines, ensures the integrity and trustworthiness of the generated data, a critical aspect in all stages of drug development. While alternative techniques like GC and colorimetric assays have their specific applications, HPLC remains the gold standard for the detailed analysis of this and similar indole derivatives due to its superior specificity, accuracy, and precision. The principles and protocols outlined in this guide serve as a foundational framework for researchers and scientists to develop and validate their own analytical methods for novel compounds.

References

  • U.S. Food and Drug Administration. (2024, June 25).
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Lab Manager. (2025, October 22).
  • Benchchem.
  • Asian Journal of Pharmaceutical Analysis.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?.
  • ChemScene. 2,5,7-Trimethyl-1H-indole-3-carbaldehyde.
  • Benchchem. A Comparative Guide to Purity Validation of 2,6-Dimethyl-1H-indole-3-carbaldehyde by HPLC.
  • Benchchem.
  • Food Chemistry Advances. (2024, February 15). A colorimetric assay for the detection of indole-3-carbaldehyde in foods.
  • iosrphr.org. (2024, September 11).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5,7-Trimethyl-1H-indole-3-carbaldehyde

2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS No. 88611-38-5) is a specialized intermediate frequently utilized in pharmaceutical synthesis and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS No. 88611-38-5) is a specialized intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. As an indole derivative featuring a reactive aldehyde moiety, it presents specific operational hazards—primarily acting as an acute skin, eye, and respiratory irritant[2].

This guide provides a self-validating system for researchers to handle, store, and dispose of this compound safely. By understanding the mechanistic causality behind the required Personal Protective Equipment (PPE) and handling protocols, laboratories can ensure both scientific integrity and personnel safety.

Chemical Profile & Quantitative Data

Before handling the compound, personnel must verify the physical and chemical properties to anticipate its behavior in the laboratory environment[3].

PropertyValueOperational Implication
CAS Number 88611-38-5Unique identifier for safety tracking.
Molecular Formula C₁₂H₁₃NOIndicates presence of nitrogenous and oxygenated reactive groups.
Molecular Weight 187.24 g/mol Required for precise stoichiometric calculations.
Purity ≥98%High purity necessitates strict contamination control.
Physical State Crystalline SolidHigh risk of micro-dust generation during mechanical transfer.
Storage Conditions 2-8°C (Sealed, Dry)Thermally and environmentally sensitive; requires inert atmosphere.
Causality of Chemical Hazards (E-E-A-T)

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Do not rely on rote memorization of safety data sheets; instead, consider the molecular interactions:

  • Electrophilic Reactivity: The C3-carbaldehyde group is a strong electrophile. Upon contact with biological tissues, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin proteins) to form Schiff bases. This mechanism is the primary driver of its severe irritant properties[4].

  • Lipophilicity: The addition of three methyl groups (2,5,7-trimethyl) to the indole scaffold significantly increases the molecule's lipophilicity (hydrophobicity). This allows the compound to easily permeate non-specialized, porous glove materials (like latex), necessitating strict barrier controls.

  • Particulate Generation: Because it is supplied as a crystalline solid[5], mechanical manipulation (weighing, transferring) generates micro-dust. Inhalation of these fine particulates deposits the reactive aldehyde directly onto the sensitive respiratory epithelium, causing acute respiratory irritation[6].

Personal Protective Equipment (PPE) Matrix

To counteract the specific molecular hazards outlined above, the following PPE must be utilized. Standard laboratory attire is insufficient for handling reactive aldehydes.

PPE CategorySpecificationMechanistic Justification
Hand Protection 7 (min. 0.11 mm thickness)Nitrile provides a dense, non-porous barrier against lipophilic indole derivatives. Latex is highly permeable to organic compounds and must be avoided[7].
Eye Protection 6 (EN 166 / ANSI Z87.1)Prevents micro-dust and accidental splashes from contacting the ocular mucosa, where the aldehyde could cause severe irritation[6].
Respiratory Required if handling outside a fume hood. Filters out airborne crystalline dust particles that cause respiratory tract irritation.
Body Protection Flame-retardant Lab Coat & Closed-toe ShoesPrevents accumulation of dust on personal clothing and minimizes dermal exposure[4].
Step-by-Step Handling and Experimental Workflow

Every procedure must be treated as a closed system to prevent environmental contamination and ensure the stability of the air-sensitive compound[4].

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm)[7].

  • Clear the workspace of strong oxidizing and reducing agents, as these are chemically incompatible with indole-3-carbaldehydes and can trigger hazardous reactions[4].

  • Prepare an inert gas line (Nitrogen or Argon), as the compound is air-sensitive and degrades upon prolonged exposure to atmospheric oxygen[4].

Step 2: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat)[4].

  • Use anti-static weighing boats and spatulas to minimize the electrostatic dispersion of the crystalline powder.

  • Slowly transfer the required mass to the reaction vessel. Crucial: Avoid rapid pouring to prevent dust cloud formation[5].

Step 3: Post-Handling and Storage

  • Purge the primary container with Nitrogen or Argon gas before sealing to displace reactive oxygen[4].

  • Store the sealed container in a dry, well-ventilated area. Keeping it sealed in a dry environment at 2-8°C prevents thermal degradation[3].

Spill Response and Disposal Plan

If a spill occurs, immediate and methodical action is required to prevent exposure and environmental release[4].

  • Spill Containment: Do not use compressed air or dry sweeping, which aerosolizes the irritant dust[5]. Instead, gently cover the spill with a damp absorbent pad or use a specialized HEPA-filtered laboratory vacuum.

  • Collection: Sweep up the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container[5].

  • Decontamination: Wash the affected area with soap and plenty of water. Because the trimethyl-indole core is highly lipophilic, water alone is insufficient; a surfactant (soap) is strictly required to solubilize the residue[5].

  • Disposal: Do not let the chemical enter the environment or drains[4]. Dispose of the sealed waste container through a certified hazardous waste disposal contractor in accordance with local environmental regulations.

Operational Workflow Diagram

G Start Start Handling Protocol PPE 1. Don PPE (Nitrile, Goggles, N95) Start->PPE Hood 2. Prepare Fume Hood (Verify Flow >100 fpm) PPE->Hood Weigh 3. Weigh Compound (Anti-static tools, minimize dust) Hood->Weigh Transfer 4. Transfer to Vessel (Purge with Argon/N2) Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Seal & Store (Dry, Inert Gas, 2-8°C) Spill->Clean No SpillResp Spill Response (Dampen, Sweep, HazMat Disposal) Spill->SpillResp Yes End Protocol Complete Clean->End SpillResp->End

Logical workflow for the safe handling, transfer, and spill response of the compound.

References
  • AK Scientific, Inc. - Safety Data Sheet (United States): 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. 1

  • ChemScene - 2,5,7-Trimethyl-1H-indole-3-carbaldehyde General Information. 3

  • Matrix Scientific - 2,5,7-Trimethyl-1H-indole-3-carbaldehyde. 2

  • Fisher Scientific - Indole-3-carboxaldehyde SAFETY DATA SHEET. 4

  • Sigma-Aldrich - Indole-3-carboxaldehyde 97 487-89-8 Safety Information.

  • Synquest Labs - 1H-Indole-3-carboxaldehyde Safety Data Sheet. 6

  • Carl ROTH - Safety Data Sheet: Indole-3-carboxaldehyde. 7

  • Oxford Lab Fine Chem - Material Safety Data Sheet: Indole-3-carboxaldehyde. 5

Sources

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